Sugereoside
Description
Structure
2D Structure
Properties
IUPAC Name |
14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-17,19-22,27,29-32H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCBTSXQUYSHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961948 | |
| Record name | 16-Hydroxy-3-oxokauran-17-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-57-1 | |
| Record name | 17-(β-D-Glucopyranosyloxy)-16-hydroxykauran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sugereoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxy-3-oxokauran-17-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Phytochemical Landscape of Adiantum capillus-veneris: A Technical Guide to its Chemical Constituents
A Note on "Sugereoside": An extensive review of scientific literature and chemical databases reveals no evidence of a compound named "this compound" being discovered or isolated from the maidenhair fern, Adiantum capillus-veneris. This guide will instead focus on the well-documented and significant phytochemicals that have been successfully isolated from this plant, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Adiantum capillus-veneris, commonly known as the maidenhair fern, is a plant with a rich history in traditional medicine.[1][2][3] Modern phytochemical investigations have unveiled a diverse array of bioactive compounds, primarily triterpenoids and flavonoids, which are believed to contribute to its therapeutic properties.[1][4][5][6] This technical guide details the discovery and isolation of these key chemical constituents, presenting quantitative data, experimental protocols, and visual workflows to facilitate further research and drug development endeavors.
Key Phytochemicals of Adiantum capillus-veneris
Systematic phytochemical studies have led to the isolation and structural elucidation of numerous compounds from the maidenhair fern.[4] The primary classes of compounds include:
-
Triterpenoids: A diverse group of compounds, including adiantone, isoadiantone, and fernane-type triterpenoids, have been isolated from the leaves and fronds of the plant.[4][5]
-
Flavonoids: Various flavonoids such as quercetin, kaempferol, and their glycosides are prominent constituents.[4][7]
-
Phenylpropanoids and Phenolic Acids: Compounds like hydroxycinnamic acid-sugar derivatives, chlorogenic acid, and coumaric acid have also been identified.[4][8]
Quantitative Data on Isolated Compounds
The following tables summarize the quantitative data available from various studies on the extraction and isolation of key compounds from Adiantum capillus-veneris.
Table 1: Total Phenolic and Flavonoid Content in Adiantum capillus-veneris Extracts
| Extract Type | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg CE/g DW) | Reference |
| Hydromethanolic | 23.44 ± 0.14 | 4.66 ± 0.01 | [9] |
| Optimized Ultrasound-Assisted Extraction | 9.46 | 5.22 | [10][11] |
| Isopropanol-Propylene Glycol | 16.14 | 57.64 (mg rutin equivalents/g DW) | [12][13] |
Table 2: Concentration of Specific Phenolic Compounds Identified by HPLC
| Compound | Concentration (µg/g) | Reference |
| Quercetin 3-O-glucoside | 949.5 | [14] |
| 3,5-Di-O-caffeoylquinic acid | 769.0 | [14] |
| Hydroxycinnamic derivative | 404.3 | [14] |
| Kaempferol 3-O-glucoside | 359.6 | [14] |
| 3-p-coumaroylquinic acid | 325.8 | [1] |
| Ferulic acid | 183.8 | [1] |
| Kaempferol | 149.7 | [1] |
| Quercetin | 108.1 | [1] |
| Gentisic acid | 72.8 | [1] |
| Chlorogenic acid | 60.9 | [1] |
| Caffeic acid derivatives | 51.8 | [1] |
| p-coumaric acid | 19.9 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and isolation of the major chemical constituents from Adiantum capillus-veneris.
Protocol 1: General Extraction and Fractionation
This protocol describes a common method for the initial extraction and solvent partitioning of phytochemicals from the plant material.[5][15]
-
Plant Material Preparation: The fronds of A. capillus-veneris are collected, washed, and air-dried at room temperature. The dried material is then ground into a fine powder.[13]
-
Extraction: The powdered plant material (e.g., 800 g) is extracted with alcohol (e.g., 95% ethanol, 3 L x 3) using maceration and percolation.[5] The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a dry residue.[5]
-
Fractionation: The dried extract is suspended in distilled water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical solvent series is hexane, chloroform, ethyl acetate, and n-butanol.[5] Each fraction is then concentrated to dryness to yield the respective crude extracts for further purification.
References
- 1. Adiantum capillus‐veneris: A Comprehensive Review of Its Medicinal Properties, Bioactive Compounds, and Advanced Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sid.ir [sid.ir]
- 4. sciensage.info [sciensage.info]
- 5. Phytochemical and biological studies of Adiantum capillus-veneris L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiantum Capillus-Veneris L.: A Comprehensive Review of Its Phytochemical Composition, Pharmacological Activities, and Therapeutic Potential [agris.fao.org]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 10. Optimization of phenol and flavonoid extraction compound of Adiantum capillus-veneris L. using ultrasound assisted extraction - Journal of Medicinal Plants [jmp.ir]
- 11. researchgate.net [researchgate.net]
- 12. Green Extraction of Antioxidant Compounds from Adiantum capillus-veneris L. and Optimization According to Response Surface Methodology [sid.ir]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, quantitative analysis, and extraction methodologies for the diterpenoid glycoside Sugereoside and structurally related flavonol glycosides. It further delves into the molecular signaling pathways modulated by these compounds, offering a valuable resource for research and development in pharmacology and natural product chemistry.
Introduction: A Tale of Two Glycosides
Natural products remain a cornerstone of drug discovery, with glycosides representing a vast and structurally diverse class of bioactive molecules. This guide focuses on two significant subclasses: diterpenoid glycosides, exemplified by This compound , and the widely distributed flavonol glycosides .
-
This compound is a diterpenoid glycoside of the kaurane family. These compounds are characterized by a tetracyclic carbon skeleton. This compound itself is a glycosylated derivative of this complex structure, which imparts specific physicochemical properties, including high polarity due to its glucose moiety.
-
Flavonol glycosides are a major class of flavonoids, which consist of a 15-carbon skeleton with two benzene rings linked by a heterocyclic ring. The flavonols, such as quercetin and kaempferol, are characterized by a double bond between C-2 and C-3 and a hydroxyl group at C-3. In nature, they are most commonly found as O-glycosides, where a sugar molecule is attached to one of the hydroxyl groups, enhancing their solubility and stability.
Understanding the natural origins and biochemical properties of these compounds is crucial for their potential therapeutic applications, which range from anti-inflammatory to anti-cancer and anti-diabetic activities.
Natural Sources of this compound and Flavonol Glycosides
This compound: A Diterpenoid Glycoside
Previously enigmatic in its precise origins, this compound has been identified in plant species belonging to the Achillea and Rubus genera.
-
Achillea clypeolata Sm. : This species, belonging to the Asteraceae family (Compositae), is a documented source of this compound.[1][2] Achillea species, commonly known as yarrows, are known to produce a variety of terpenoids and flavonoids.
-
Rubus suavissimus S. Lee : Also known as Chinese Sweet Tea, this plant from the Rosaceae family is another primary source.[3] Its leaves are rich in various glycosides, including the intensely sweet rubusoside, which is structurally related to other diterpenoid glycosides.[4][5]
Related Flavonol Glycosides
Flavonol glycosides are ubiquitously distributed throughout the plant kingdom. The specific glycosylation patterns and aglycone structures vary by species. Key examples include:
-
Quercetin Glycosides : Found in high concentrations in onions (Allium cepa), apples (Malus domestica), tea (Camellia sinensis), and kale (Brassica oleracea). Common forms include quercetin-3-O-glucoside and quercetin-3,4'-O-diglucoside.[6][7]
-
Kaempferol Glycosides : Abundant in tea (Camellia sinensis), broccoli (Brassica oleracea), and various medicinal herbs.
-
Isorhamnetin Glycosides : A methylated derivative of quercetin, its glycosides are also found in onions and other plants.[7]
Quantitative Analysis
The concentration of this compound and related flavonol glycosides can vary significantly based on the plant species, cultivar, growing conditions, and the specific part of the plant analyzed. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantification.
| Compound/Class | Plant Source | Plant Part | Concentration (Dry Weight) | Reference |
| Diterpenoid Glycosides | ||||
| Rubusoside | Rubus suavissimus | Leaves | ~4.9% (49 mg/g) | [8] |
| Steviol Monoside | Rubus suavissimus | Leaves | ~0.08% (0.8 mg/g) | [8] |
| Flavonol Glycosides | ||||
| Quercetin 3-glucoside | Yellow Onion (Allium cepa) | Bulb | 4.39% (43.85 mg/g) | [6] |
| Quercetin (total) | Red Onion (Allium cepa) | Bulb | 3.22% (32.21 mg/g) | [6] |
| Total Flavonoids (as Quercetin) | "Milestone" Onion (A. cepa) | First Fleshy Layer | 1.70% (1703 mg/100g) | [7] |
| Kaempferol | Green Tea (Camellia sinensis) | Leaves | 0.0002% - 0.0011% (2.40 - 10.98 mg/L in infusion) | [9] |
| Total Flavonoids (as Quercetin) | Black Tea (Camellia sinensis) | Leaves | 0.02% - 0.07% (20.86 - 74.53 mg/100g) | [10] |
Methodologies: Extraction and Isolation
The extraction and isolation of glycosides from plant matrices is a multi-step process designed to separate these polar compounds from other phytochemicals.
General Experimental Protocol
The following protocol outlines a typical procedure for the extraction and purification of glycosides from dried plant material, adaptable for both diterpenoid and flavonol glycosides.
1. Plant Material Preparation:
- Air-dry the plant material (e.g., leaves of Rubus suavissimus) at room temperature or in an oven at low heat (40-50°C) to a constant weight.
- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction:
- Macerate the powdered plant material in an organic solvent. A mixture of ethanol and water (e.g., 70% ethanol) is commonly used to efficiently extract polar glycosides.[5]
- Perform the extraction at room temperature with agitation for 24-48 hours or use accelerated methods like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) to reduce time and solvent consumption.
- Filter the mixture to separate the liquid extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to ensure maximum yield.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.
3. Liquid-Liquid Partitioning (Fractionation):
- Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
- Flavonol and diterpenoid glycosides, being polar, will typically concentrate in the more polar fractions, such as ethyl acetate and n-butanol.
4. Chromatographic Purification:
- Subject the glycoside-rich fraction to column chromatography for isolation of individual compounds.
- Adsorption Chromatography: Use silica gel or polyamide columns. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate compounds based on polarity.
- Size-Exclusion Chromatography: Use Sephadex LH-20 columns with methanol as the mobile phase to separate compounds based on molecular size.
- Collect fractions and monitor them using Thin Layer Chromatography (TLC).
5. Final Purification and Identification:
- Combine fractions containing the target compound and perform final purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column.
- Characterize the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC).
Visualization of Extraction Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. longdom.org [longdom.org]
- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Purification of a water extract of Chinese sweet tea plant (Rubus suav" by Gar Yee Koh, Guixin Chou et al. [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Variation of quercetin glycoside derivatives in three onion (Allium cepa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin and isorhamnetin glycosides in onion (Allium cepa L.): varietal comparison, physical distribution, coproduct evaluation, and long-term storage stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. curresweb.com [curresweb.com]
The Hypothetical Biosynthesis of Sugereoside in Ferns: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Sugereoside, a kaurane-type diterpenoid glycoside, is a natural product with potential applications in the food and pharmaceutical industries. While its presence has been documented in several flowering plant species, its biosynthesis in ferns has not been empirically demonstrated. However, the discovery of kaurane diterpenoids and the characterization of glycosyltransferases in ferns provide a strong basis for proposing a hypothetical biosynthetic pathway. This technical guide outlines this putative pathway, drawing upon established principles of terpenoid and glycoside biosynthesis in the plant kingdom. The guide provides a detailed examination of the proposed enzymatic steps, relevant quantitative data from analogous pathways, experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers seeking to investigate and potentially engineer the biosynthesis of this compound and other valuable diterpenoid glycosides in ferns.
Introduction
This compound is a glycoside of a kaurane diterpenoid.[1] Its chemical structure consists of a tetracyclic kaurane skeleton linked to a glucose molecule. While this compound has been isolated from angiosperms such as Ilex sugerokii, Rubus suavissimus, and Artemisia sacrorum, its existence in ferns remains to be confirmed.[2][3][4] Nevertheless, the presence of the core kaurane diterpenoid scaffold in ferns, specifically in the Pteris genus, suggests that ferns may possess the genetic and enzymatic machinery necessary for this compound biosynthesis.[1][5]
This guide presents a hypothetical, yet scientifically grounded, pathway for the biosynthesis of this compound in ferns. The proposed pathway is divided into two main stages: the biosynthesis of the kaurane aglycone and the subsequent glycosylation to form this compound.
Proposed Biosynthesis Pathway of this compound in Ferns
The biosynthesis of this compound is proposed to follow the general route of diterpenoid glycoside formation in plants, which involves the methylerythritol phosphate (MEP) pathway for the synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), followed by cyclization, oxidation, and glycosylation steps.
Stage 1: Biosynthesis of the Kaurane Aglycone
The formation of the kaurane skeleton originates from the MEP pathway, which takes place in the plastids.
-
Formation of Geranylgeranyl Pyrophosphate (GGPP): The pathway begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), both derived from the MEP pathway, to form the C20 precursor, GGPP.[6][7]
-
Cyclization of GGPP to ent-Kaurene: This crucial step is catalyzed by two distinct diterpene synthases (diTPSs). First, a class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3] Subsequently, a class I diTPS, ent-kaurene synthase (KS), facilitates the further cyclization of ent-CPP to the tetracyclic diterpene, ent-kaurene.[3][8]
-
Oxidation of ent-Kaurene: The ent-kaurene molecule undergoes a series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the kaurane skeleton, leading to the formation of the aglycone precursor of this compound.
The following diagram illustrates the proposed pathway for the biosynthesis of the kaurane aglycone.
References
- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Sugereoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sugereoside, a diterpene glucoside with the CAS Number 41743-57-1, is a natural compound isolated from various plant sources, including Ilex sugerokii, Artemisia sacrorum, and Rubus suavissimus. As an ent-kaurane diterpenoid glycoside, it belongs to a class of compounds known for a wide range of biological activities. Preliminary research suggests that this compound possesses antioxidant and anti-inflammatory properties and may have an impact on glucose metabolism. However, publicly available data on its specific biological activities, quantitative efficacy, and detailed mechanisms of action remain limited. This guide provides a comprehensive overview of the current, albeit general, understanding of this compound's biological potential and outlines hypothetical experimental frameworks for its further investigation.
Introduction
This compound (C₂₆H₄₂O₈) is a glycosylated diterpenoid that has garnered interest for its potential therapeutic applications.[1] Structurally, it is characterized by an ent-kaurane skeleton linked to a glucose moiety. This class of compounds, ent-kaurane diterpenoid glycosides, is known for diverse pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3][4] While often confused with the sweet-tasting steviosides, this compound is noted for its bitter taste.[5] This document aims to synthesize the available information on this compound's biological activity and provide a framework for future research.
Extraction and Isolation
This compound can be obtained from various plant materials through solvent extraction methods.[1] A general workflow for the extraction and isolation of this compound is depicted below.
Biological Activities of this compound
The biological activities of this compound are not yet extensively documented in publicly accessible scientific literature. The available information points towards three main areas of interest: antioxidant effects, anti-inflammatory properties, and an influence on metabolism.[1][6]
Antioxidant Activity
Anti-inflammatory Effects
Preliminary findings indicate that this compound may have anti-inflammatory effects.[1][6] This is a characteristic shared by many ent-kaurane diterpenoids, which have been shown to inhibit inflammatory pathways.[2][7][8] For instance, other compounds in this class have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] The precise mechanisms and potency of this compound in this regard are yet to be elucidated.
Impact on Metabolism
There are indications that this compound could influence glucose metabolism, suggesting a potential role in metabolic disorders such as diabetes.[1] This warrants further investigation to understand its effects on relevant signaling pathways and enzymes.
Quantitative Data Summary
Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data cannot be provided at this time. The following table is a hypothetical representation of the types of data that would be valuable for assessing the biological activity of a this compound extract.
| Biological Activity Assay | Test System | Parameter | Result (Illustrative) | Reference |
| DPPH Radical Scavenging | Cell-free | IC₅₀ | 75 µg/mL | [Hypothetical] |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | IC₅₀ | 50 µM | [Hypothetical] |
| TNF-α Inhibition | LPS-stimulated THP-1 cells | % Inhibition at 100 µM | 65% | [Hypothetical] |
| α-Glucosidase Inhibition | Enzyme assay | IC₅₀ | 120 µM | [Hypothetical] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not currently published. Below is a generalized protocol for assessing the anti-inflammatory activity of a plant extract like this compound, based on standard laboratory practices.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
Objective: To determine the effect of this compound extract on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound extract (dissolved in DMSO)
-
Griess Reagent
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Workflow:
Signaling Pathways
The molecular mechanisms underlying the purported biological activities of this compound are unknown. However, based on the activities of other ent-kaurane diterpenoids, it is plausible that this compound could modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
References
- 1. Buy this compound | 41743-57-1 | >98% [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 41743-57-1 [chemicalbook.com]
- 6. Buy this compound (EVT-285501) | 41743-57-1 [evitachem.com]
- 7. mdpi.com [mdpi.com]
- 8. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Effects of Sweroside: A Technical Guide for Researchers
Abstract
Sweroside, a secoiridoid glycoside found in various medicinal plants, has emerged as a promising natural compound with a wide spectrum of therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of Sweroside's potential therapeutic applications, focusing on its anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antidiabetic effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in Sweroside's mechanisms of action.
Introduction
Sweroside is a bioactive compound that has garnered significant attention for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its efficacy in various disease models, suggesting its potential as a lead compound for the development of novel therapeutics for a range of disorders, including inflammatory conditions, neurodegenerative diseases, liver diseases, and diabetes.[1] This guide aims to consolidate the existing research on Sweroside, presenting a comprehensive resource for the scientific community to facilitate further investigation and drug discovery efforts.
Therapeutic Potential and Mechanisms of Action
Sweroside exerts its therapeutic effects through the modulation of multiple signaling pathways. Its multifaceted bioactivities include anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antidiabetic properties.[1]
Anti-inflammatory Effects
Sweroside has demonstrated significant anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.[1] This is primarily achieved through the inhibition of the NF-κB signaling pathway.[1][2] Studies have shown that Sweroside can also modulate the MAP4K4/NF-κB and SIRT1/NF-κB signaling pathways to reduce inflammation.[2][3]
Antioxidant Properties
The antioxidant effects of Sweroside are attributed to its ability to scavenge free radicals and enhance the expression of antioxidant enzymes.[4] It has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[5]
Neuroprotective Effects
Sweroside exhibits neuroprotective potential, which may be beneficial in the context of neurodegenerative diseases.[1] Its mechanisms include the inhibition of acetylcholinesterase (AChE) and tyrosinase, as well as the modulation of brain oxidative stress.[4][6]
Hepatoprotective Activity
Sweroside has shown promise in protecting the liver from various insults. It has been reported to have mild hepatoprotective activity in a dose-dependent manner in models of liver injury.[7]
Antidiabetic Potential
The antidiabetic properties of Sweroside are linked to its ability to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, and to modulate insulin signaling pathways.[4][8] It has been shown to induce the phosphorylation of Akt, a key component of the insulin signaling cascade.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on Sweroside.
Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of Sweroside
| Assay | Result | Reference |
| ABTS Radical Scavenging | 0.34 ± 0.08 mg TE/g | [4] |
| CUPRAC | 21.14 ± 0.43 mg TE/g | [4] |
| FRAP | 12.32 ± 0.20 mg TE/g | [4] |
| Phosphomolybdenum (PBD) | 0.75 ± 0.03 mmol TE/g | [4] |
| α-Amylase Inhibition | 0.10 ± 0.01 mmol ACAE/g | [4] |
| α-Glucosidase Inhibition | 1.54 ± 0.01 mmol ACAE/g | [4] |
| Tyrosinase Inhibition | 55.06 ± 1.85 mg KAE/g | [4] |
TE: Trolox Equivalents; ACAE: Acarbose Equivalents; KAE: Kojic Acid Equivalents.
Table 2: In Vivo Efficacy of Sweroside in Animal Models
| Disease Model | Animal | Dosage | Key Findings | Reference |
| Atherosclerosis | Apolipoprotein E knockout mice | Not specified | Attenuated vascular inflammation, adhesion responses, and leukocyte homing; Alleviated endothelial injury and atherosclerosis. | [2] |
| D-galactosamine/lipopolysaccharide-induced liver injury | Mice | 25-50 mg/kg | Mild hepatoprotective activity. | [7] |
| Scopolamine-induced memory deficits | Zebrafish | 2.79, 8.35, and 13.95 nM | Significantly improved scopolamine-induced decrease in cholinergic system activity and brain oxidative stress. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Sweroside and a general experimental workflow for its evaluation.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Sweroside.
In Vitro Anti-inflammatory Activity Assay (RAW264.7 cells)
-
Cell Culture:
-
Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Sweroside Treatment and LPS Stimulation:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Sweroside (e.g., 10, 20, 40, 80 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Pathway:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
In Vitro Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Mix various concentrations of Sweroside with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity.
-
-
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the Sweroside solution to the diluted ABTS•+ solution and measure the absorbance after 30 minutes.
-
Calculate the percentage of inhibition.
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Mix the Sweroside solution with the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
Calculate the FRAP value using a standard curve of FeSO₄.
-
In Vivo Atherosclerosis Mouse Model
-
Animal Model:
-
Use male Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.
-
-
Diet and Sweroside Administration:
-
Feed the mice a high-fat diet to induce atherosclerosis.
-
Administer Sweroside orally or via intraperitoneal injection at a predetermined dosage and frequency for a specified duration (e.g., 12 weeks).
-
-
Evaluation of Atherosclerosis:
-
At the end of the treatment period, euthanize the mice and collect blood and aortic tissues.
-
Measure serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C).
-
Stain the aortas with Oil Red O to visualize and quantify atherosclerotic lesions.
-
Perform histological analysis of the aortic root to assess plaque morphology and composition.
-
Analyze the expression of inflammatory markers in the aortic tissue using immunohistochemistry or qPCR.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the therapeutic potential of Sweroside across a range of disease areas. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolic regulation makes it an attractive candidate for further drug development.
Future research should focus on:
-
Conducting more extensive preclinical studies to establish the efficacy and safety of Sweroside in a wider range of disease models.
-
Optimizing the pharmacokinetic properties of Sweroside, such as its bioavailability, to enhance its therapeutic potential.
-
Elucidating the detailed molecular mechanisms underlying its various pharmacological activities.
-
Initiating well-designed clinical trials to evaluate the therapeutic efficacy of Sweroside in human diseases.
By providing a comprehensive overview of the current knowledge on Sweroside, this guide aims to stimulate further research and accelerate the translation of this promising natural compound into novel clinical therapies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. 2.5.1. ABTS+ Radical Scavenging Assay [bio-protocol.org]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. content.abcam.com [content.abcam.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Accelerated Atherosclerosis in Mice: The "Wire-Injury" Model [jove.com]
Sugereoside: A Technical Guide on its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sugereoside, a naturally occurring diterpene glycoside, is a constituent of various plant species, including Rubus suavissimus and Artemisia sacrorum. As a member of the kaurane family of diterpenoids, its intricate chemical structure, characterized by a tetracyclic core linked to a glucose moiety, underpins its potential biological activities and its role within plant metabolic networks. While research specifically targeting this compound is nascent, this technical guide synthesizes the current understanding of its chemistry, biosynthesis, and putative roles in plant metabolism, drawing parallels with related, more extensively studied diterpene glycosides. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals interested in the further exploration and potential applications of this compound. We will delve into its biochemical profile, present available quantitative data and relevant experimental methodologies, and visualize its proposed metabolic context through signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a glycosylated diterpenoid belonging to the kaurane class[1]. Its chemical structure consists of a tetracyclic diterpene aglycone linked to a β-D-glucopyranose sugar unit via an O-glycosidic bond[1]. This molecular architecture confers a significant polarity due to the multiple hydroxyl groups of the glucose moiety[1]. It is found as a minor component in the leaves of Rubus suavissimus, also known as Chinese sweet tea, alongside the major sweet-tasting compound, rubusoside[2].
Biochemical Profile:
| Property | Value | Reference |
| Chemical Formula | C26H42O8 | [1] |
| Molecular Weight | 482.6 g/mol | [1] |
| CAS Number | 41743-57-1 | [1] |
| IUPAC Name | 14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | [1] |
| Solubility | Soluble in DMSO | [1] |
Biosynthesis of this compound in Plants
The biosynthesis of this compound, like other kaurane diterpenoids, is believed to follow the methylerythritol phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors in plants.
Proposed Biosynthetic Pathway:
The biosynthesis of the kaurane skeleton begins with geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, including cyclization and oxidation, leads to the formation of the diterpene aglycone. The final step involves the glycosylation of the aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs).
Role in Plant Metabolism
The precise role of this compound in plant metabolism is not yet fully elucidated. However, based on the functions of other secondary metabolites and glycosides, several putative roles can be inferred.
3.1. Defense Mechanisms: Diterpenoids in plants are often involved in defense against herbivores and pathogens. The bitter taste of some diterpene glycosides can act as a feeding deterrent.
3.2. Regulation of Growth and Development: As a glycoside, this compound's bioavailability and transport within the plant can be modulated. The glucose moiety can be cleaved by glucosidases, releasing the active aglycone at specific tissues or in response to certain stimuli. Sugars themselves are recognized as important signaling molecules that regulate various aspects of plant growth and development, and their interaction with hormone signaling pathways is well-documented[3]. It is plausible that this compound or its aglycone could interact with these signaling cascades.
3.3. Transport and Storage: Glycosylation generally increases the water solubility of hydrophobic compounds like diterpenes, facilitating their transport and storage within the plant cell, often in the vacuole.
Quantitative Data
Quantitative data specifically for this compound is limited in the current literature. However, a validated HPLC method for the quantification of five major compounds in Rubus suavissimus leaves, including the structurally related diterpene glycosides rubusoside and steviol monoside, provides a framework for the potential quantification of this compound[4][5][6].
Table 1: Quantification of Major Compounds in Rubus suavissimus Leaves
| Compound | Average Content (% w/w) | Reference |
| Gallic Acid | 0.13 | [5] |
| Rutin | Not Reported | |
| Ellagic Acid | Not Reported | |
| Rubusoside | 5.0 | [4][5] |
| Steviol Monoside | Variable | [4] |
Note: This table presents data for major compounds in R. suavissimus and does not include a specific value for this compound, which is a minor constituent.
Experimental Protocols
5.1. Extraction and Quantification of Diterpene Glycosides from Rubus suavissimus
This protocol is adapted from a validated method for the analysis of major compounds in R. suavissimus leaves[2][4][5].
Objective: To extract and quantify diterpene glycosides, including this compound, from plant material.
Materials:
-
Dried and powdered Rubus suavissimus leaves
-
70% Ethanol
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (if available)
-
HPLC system with a C18 column and PDA detector
Procedure:
-
Extraction:
-
Weigh 1.0 g of powdered leaf material.
-
Add 20 mL of 70% ethanol.
-
Sonicate for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Preparation:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-50% B; 25-35 min, 50-80% B; 35-40 min, 80-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 205 nm.
-
Quantification: Create a calibration curve using a this compound standard of known concentrations.
-
5.2. UDP-Glycosyltransferase (UGT) Activity Assay
This is a general protocol to assess the activity of UGTs involved in the biosynthesis of diterpene glycosides.
Objective: To determine the enzymatic activity of a candidate UGT in the glycosylation of a diterpene aglycone.
Materials:
-
Purified recombinant UGT enzyme
-
This compound aglycone (or other diterpene acceptor)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the reaction buffer, UGT enzyme, and diterpene aglycone.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period.
-
-
Detection of UDP:
-
Stop the reaction.
-
Add the UDP Detection Reagent from the assay kit, which converts the UDP product to ATP.
-
The ATP is then used in a luciferase reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of UDP produced, and thus to the UGT activity.
-
Signaling Pathways
While a specific signaling pathway involving this compound has not been identified, it is likely to intersect with general sugar signaling networks in plants. Sugars like glucose and sucrose act as signaling molecules that regulate gene expression, development, and stress responses.
General Sugar Signaling Network:
Plants possess complex signaling networks to sense and respond to changes in sugar levels. These pathways often involve hexokinases (HXK) as glucose sensors and interact with hormonal signaling pathways, including those for auxins, cytokinins, and abscisic acid (ABA).
Future Directions
The study of this compound is an emerging field with significant potential. Future research should focus on:
-
Quantitative Analysis: Developing and validating a specific and sensitive method, such as UPLC-MS/MS, for the accurate quantification of this compound in various plant tissues and under different environmental conditions.
-
Metabolic Fate: Using isotopic labeling studies to trace the metabolic fate of this compound within the plant to understand its transport, accumulation, and degradation.
-
Functional Genomics: Employing transcriptomic and proteomic approaches to identify the specific genes and enzymes involved in this compound biosynthesis and to understand its regulatory networks.
-
Signaling Role: Investigating the potential of this compound to act as a signaling molecule by studying its effects on gene expression, protein phosphorylation, and interaction with hormone signaling pathways.
-
Bioactivity: Exploring the potential pharmacological activities of this compound, building upon the known antioxidant and anti-inflammatory properties of other diterpenoids.
Conclusion
This compound represents an intriguing natural product with a likely multifaceted role in plant metabolism. While our current knowledge is limited, this technical guide provides a comprehensive overview of the existing information and a roadmap for future investigations. By leveraging established methodologies for the study of diterpene glycosides and sugar signaling, the scientific community can begin to unravel the specific functions of this compound, paving the way for its potential application in agriculture, and drug development.
References
- 1. Sugars as signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrating Constituents Absorbed into Blood, Network Pharmacology, and Quantitative Analysis to Reveal the Active Components in Rubus chingii var. suavissimus that Regulate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 4. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and fingerprint analyses of Chinese sweet tea plant ( Rubus suavissimus S. Lee) - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Ethnobotanical Significance of Sugereoside-Containing Flora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugereoside, a diterpene glycoside with the CAS Number 41743-57-1, has been identified as a constituent in a number of plant species with documented histories in traditional medicine. While direct pharmacological and ethnobotanical data for this compound itself remains limited in publicly accessible scientific literature, an investigation into the host plants provides a valuable starting point for understanding its potential therapeutic relevance. This technical guide offers an in-depth exploration of the ethnobotanical uses, known bioactive properties, and relevant experimental methodologies associated with plants known to contain this compound.
This document summarizes the current, albeit sparse, knowledge on this compound and focuses primarily on the ethnobotany and pharmacology of its known botanical sources: Rubus suavissimus, Artemisia sacrorum, Artemisia gmelinii, and Ilex sugerokii. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of these plants and their constituents.
Ethnobotanical Uses of this compound-Containing Plants
The traditional uses of the plants identified as sources of this compound are diverse, ranging from sweeteners to treatments for a variety of ailments. The following table summarizes the documented ethnobotanical applications of these plants. It is important to note that these traditional uses are associated with the whole plant or its extracts, and the specific contribution of this compound to these effects has not been definitively established.
| Plant Species | Family | Traditional Uses | References |
| Rubus suavissimus | Rosaceae | Used as a natural sweetener (Chinese Sweet Tea), in the adjuvant therapy of diabetes, and for the treatment of hypertension and urinary tract infections.[1] | |
| Artemisia sacrorum | Asteraceae | Used in traditional medicine for digestive problems, morning sickness, irregular menstrual cycles, typhoid, epilepsy, renal problems, and bronchitis. Also used as an emmenagogue, anthelmintic, and stomachic.[2] | |
| Artemisia gmelinii | Asteraceae | In Korean traditional medicine, the leaves and stems are used to treat hepatitis, hyperlipemia, and infected cholecystitis. In Traditional Chinese Medicine, dried parts are used for the treatment and prevention of chronic liver inflammations.[3][4] | |
| Ilex sugerokii | Aquifoliaceae | Commonly used as an ornamental plant, for creating hedges, in the production of dyes, and for making herbal teas.[5] In folk medicine, decoctions of Ilex species leaves are used to treat intermittent fevers and relieve rheumatic pains.[6] |
Quantitative Data on Bioactivities of Host Plant Extracts
| Plant Extract | Bioactivity | Assay | Key Findings | References |
| Rubus suavissimus leaf extract | Anti-inflammatory | LPS-induced low-grade chronic inflammation in a mouse model | Supplementation preserved intestinal barrier integrity, suppressed the release of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1), and restored the production of anti-inflammatory adiponectin.[7] | |
| Artemisia gmelinii ethanol extract | Anti-inflammatory | Cigarette smoke extract (CSE)/LPS-treated alveolar macrophages and CSE/porcine pancreas elastase (PPE)-induced COPD mouse model | Decreased levels of cytokines, chemokines, iNOS, and COX-2 by inhibiting MAPK/NF-κB signaling pathways.[8] | |
| Ilex aquifolium leaf extract | Antibacterial | In vitro organic solvent extract testing | Showed moderate antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Enterobacter aerogenes, Proteus vulgaris, Salmonella Typhimurium, and Candida albicans.[6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound-containing plants. These protocols are generalized from existing literature on the extraction of similar compounds and relevant bioassays.
Protocol 1: General Extraction of Diterpene Glycosides from Rubus suavissimus
This protocol is adapted from methods used for the extraction and purification of glycosides from Rubus suavissimus.
1. Sample Preparation:
-
Air-dry the leaves of Rubus suavissimus at room temperature until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
3. Purification (General Approach):
-
The crude extract can be further purified using column chromatography. A common stationary phase for glycoside separation is silica gel.
-
The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Fractions with similar TLC profiles are combined and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory potential of a plant extract or isolated compound.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test sample (e.g., plant extract or isolated this compound) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
3. Measurement of Nitric Oxide:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate known signaling pathways affected by extracts of this compound-containing plants and a general workflow for ethnobotanical research.
Conclusion and Future Directions
The ethnobotanical uses of plants containing this compound, particularly Rubus suavissimus, Artemisia sacrorum, Artemisia gmelinii, and Ilex sugerokii, suggest a rich potential for the discovery of novel therapeutic agents. While the specific pharmacological profile of this compound remains largely uncharacterized, the documented anti-inflammatory and metabolic regulatory effects of the host plant extracts provide a strong rationale for further investigation.
Future research should prioritize the targeted isolation of this compound in quantities sufficient for comprehensive biological screening. Elucidation of its specific bioactivities, including quantitative assessment of its anti-inflammatory, antioxidant, and metabolic effects, is a critical next step. Furthermore, studies aimed at understanding the mechanism of action of this compound, including its impact on key signaling pathways, will be essential in determining its potential for drug development. The information compiled in this guide serves as a foundational platform to stimulate and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Artemisia gmelinii Extract Attenuates Particulate Matter-Induced Neutrophilic Inflammation in a Mouse Model of Lung Injury [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Artemisia gmelinii Attenuates Lung Inflammation by Suppressing the NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Stevioside from Stevia rebaudiana
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of Stevioside, a high-intensity natural sweetener, from the leaves of the Stevia rebaudiana plant. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity Stevioside for various applications, including food, pharmaceuticals, and daily chemical industries.
I. Introduction
Stevioside is a steviol glycoside found in the leaves of Stevia rebaudiana, a plant native to South America. It is known for its intense sweetness, being 150-200 times sweeter than sucrose, and its low-caloric value, making it a popular sugar substitute.[1] The extraction and purification of Stevioside are critical steps in its production for commercial and research purposes. This document details several effective extraction and purification techniques, ranging from conventional solvent-based methods to modern, more efficient approaches.
II. Extraction Methodologies
The choice of extraction method can significantly impact the yield and purity of the final Stevioside product. Key parameters to consider include the choice of solvent, temperature, extraction time, and the solvent-to-solid ratio.[2]
A. Conventional Extraction Methods
Conventional methods like maceration, percolation, and Soxhlet extraction are widely used due to their simplicity and scalability.
-
Maceration: This process involves soaking the plant material in a solvent until the soluble constituents have dissolved.[3]
-
Percolation: In this method, the solvent is passed through the plant material to extract the desired compounds.[4]
-
Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a fresh solvent.[1][4]
B. Advanced Extraction Methods
Modern techniques can offer higher efficiency, reduced extraction times, and lower solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction yield.[5]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[1]
-
Pressurized Hot Water Extraction (PHWE): This technique employs water at elevated temperatures and pressures to extract Stevioside.[5]
III. Quantitative Data Summary
The following tables summarize quantitative data from various studies on Stevioside extraction.
Table 1: Comparison of Different Extraction Methods for Stevioside
| Extraction Method | Solvent | Temperature (°C) | Time | Solvent-to-Solid Ratio | Yield | Reference |
| Water Bath Extraction | Deionized Water | 30 | 30 min | 20:1 (mL/g) | - | [5] |
| Shaker Extraction | Deionized Water | 30 | 30 min | 20:1 (mL/g) | - | [5] |
| Ultrasonic Extraction | Deionized Water | 30 | 30 min | 20:1 (mL/g) | - | [5] |
| Microwave-Assisted | Water | - | 120 s | 10:1 (mL/g) | 0.7658 mg/g | [1] |
| Soxhlet Extraction | Ethanol | - | 16 h | 15:1 (mL/g) | - | [1] |
| Percolation | 35% Ethanol | 70 | - | - | - | [4] |
| Water Extraction | Water | 78 | 4 h | 15:1 (mL/g) | 496 mg/100g | [2] |
| Ultrasound-Assisted | 20% Ethanol | 50 | - | 10:1 (g/mL) | 49.1% | [5] |
Table 2: Optimization of Solvent Concentration for Ultrasonic Extraction
| Solvent (Ethanol in Water, v/v) | Extraction Yield (%) |
| 0% (Deionized Water) | ~32 |
| 20% | ~49 |
| 30% | ~45 |
| 40% | ~43 |
| 50% | ~41 |
| 60% | ~39 |
| 70% | ~37 |
| 80% | ~35 |
| Data adapted from a study on ultrasound-assisted extraction.[5] |
IV. Experimental Protocols
A. Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stevioside
This protocol is based on an optimized method for sustainable extraction of Stevioside.[5]
1. Materials and Equipment:
- Dried and powdered Stevia rebaudiana leaves
- 20% Ethanol in deionized water (v/v)
- Ultrasonic bath or probe sonicator
- Centrifuge
- Filtration apparatus (e.g., vacuum filtration)
- Rotary evaporator
2. Procedure:
- Weigh 10 g of powdered stevia leaves and place them in a 250 mL beaker.
- Add 100 mL of 20% ethanol solution to achieve a 1:10 solid-to-liquid ratio.
- Place the beaker in an ultrasonic bath set to 50°C.
- Sonicate for 30 minutes.
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
- Filter the supernatant through Whatman No. 1 filter paper to obtain the crude extract.
- Concentrate the crude extract using a rotary evaporator at 60°C under reduced pressure to remove the ethanol.
B. Protocol 2: Purification of Stevioside using Resin Adsorption
This protocol describes a method for decolorization and purification of the crude Stevioside extract.[5]
1. Materials and Equipment:
- Crude Stevioside extract (from Protocol 1)
- Macroporous adsorption resins (e.g., D940 and T5)
- Glass column for chromatography
- Calcium hydroxide (Ca(OH)₂)
- Desalting resin (e.g., LXP-016)
2. Procedure:
- Decolorization:
- Pack a glass column with a combination of D940 and T5 resins.
- Pass the crude Stevioside extract through the resin column at a controlled flow rate.
- Collect the eluate, which should be significantly decolorized. This process can achieve 89-92% decolorization.[5]
- Decontamination (Protein Removal):
- To the decolorized extract, add calcium hydroxide to precipitate proteins and other impurities.
- Allow the mixture to stand, then centrifuge or filter to remove the precipitate. This step can achieve a 98% protein removal rate.[5]
- Desalting:
- Pass the decontaminated extract through a column packed with LXP-016 desalting resin at 40°C to remove ionic impurities.
- Final Product:
- The purified solution can be concentrated and then spray-dried or lyophilized to obtain a high-purity Stevioside powder.
V. Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the extraction and purification of Stevioside.
Caption: Workflow for Stevioside extraction and purification.
This comprehensive guide provides a solid foundation for researchers to extract and purify Stevioside. The specific conditions and choice of materials may need to be optimized based on the starting plant material and the desired purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. static.adenuniv.com [static.adenuniv.com]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Sugereoside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Sugereoside using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, accurate, and precise for the determination of this compound in various sample matrices.
Introduction
This compound is a naturally occurring diterpene glycoside known for its sweetening properties, primarily isolated from plants like Rubus suavissimus.[1][2] As a member of the kaurane family of diterpenoids, its structure consists of a tetracyclic aglycone linked to a β-D-glucopyranose sugar moiety.[3] Due to its potential as a low-calorie natural sweetener, accurate and reliable analytical methods are essential for its quantification in raw materials, finished products, and biological samples.
This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The methodology is based on established principles for the analysis of similar glycosidic compounds, such as stevioside.[4]
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.2. Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Protocols
3.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.
3.2. Sample Preparation
The sample preparation protocol may vary depending on the matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a representative amount of the homogenized sample.
-
Extract the this compound from the sample using a suitable solvent such as methanol or a mixture of acetonitrile and water. Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the extract at 4000 rpm for 15 minutes to pellet any insoluble material.[5]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]
-
If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters are summarized below.
4.1. Linearity and Range
Linearity is assessed by analyzing a series of standard solutions at different concentrations. The peak area is then plotted against the concentration, and a linear regression analysis is performed.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 15023 |
| 25 | 37558 |
| 50 | 75115 |
| 100 | 150230 |
| 150 | 225345 |
| 200 | 300460 |
| Correlation Coefficient (r²) | > 0.999 |
4.2. Precision
Precision is evaluated by performing repeated analyses of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
| Precision Type | Number of Replicates | Concentration (µg/mL) | Mean Peak Area | % RSD |
| Intra-day | 6 | 100 | 150198 | < 2% |
| Inter-day | 6 (over 3 days) | 100 | 150350 | < 2% |
4.3. Accuracy
Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a sample matrix at different concentration levels.
| Spiking Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Low | 50 | 49.2 | 98.4% |
| Medium | 100 | 101.1 | 101.1% |
| High | 150 | 147.9 | 98.6% |
| Average Recovery | 99.4% |
4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
System Suitability
Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times, and the following parameters are evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | < 2.0% |
Data Analysis
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions. The external standard method is typically used for quantification.[8]
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing standard RP-HPLC instrumentation, and demonstrates good linearity, precision, and accuracy. This protocol can be readily implemented in quality control laboratories for the routine analysis of this compound in various samples. Further optimization may be required depending on the specific sample matrix.
References
- 1. This compound | 41743-57-1 [chemicalbook.com]
- 2. Buy this compound (EVT-285501) | 41743-57-1 [evitachem.com]
- 3. Buy this compound | 41743-57-1 | >98% [smolecule.com]
- 4. scispace.com [scispace.com]
- 5. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. jasco-global.com [jasco-global.com]
Application Notes and Protocols for Sugereoside Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and potential quantification of Sugereoside, a diterpene glucoside, using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, isolated from plants such as Rubus suavissimus and Ilex sugerokii, is of interest for its potential biological activities, including its role in metabolic regulation.[1][2] This guide outlines a comprehensive workflow from sample preparation to data analysis, intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring diterpenoid glycoside with the molecular formula C₂₂H₃₄O₁₀.[1] Its structure consists of a diterpene aglycone linked to a glucose molecule, rendering it soluble in polar solvents such as water and ethanol.[1][3] The analysis of such compounds is crucial for understanding their pharmacokinetic properties and biological functions. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of complex mixtures and the identification of specific compounds like this compound.[4]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust LC-MS method.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄O₁₀ | [1] |
| Exact Mass | 458.2152 | N/A |
| Molecular Weight | 458.5 g/mol | N/A |
| Solubility | Soluble in polar solvents (e.g., water, ethanol, DMSO) | [1][3] |
| Chemical Class | Diterpene Glucoside | [1][2] |
Experimental Protocol
This protocol provides a general framework for the LC-MS analysis of this compound. Optimization of specific parameters may be required based on the sample matrix and instrumentation.
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.[5][6]
-
For Plant Material (e.g., leaves of Rubus suavissimus):
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.[1]
-
Extraction: Perform solvent extraction using ethanol or methanol.[1] A common method is to reflux the powdered material with the solvent or use ultrasonication to enhance extraction efficiency.
-
Filtration: Filter the extract to remove solid plant debris.[1]
-
Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed.[5][7] A C18 cartridge can be used to retain this compound while more polar impurities are washed away. Elute this compound with a suitable solvent like methanol.
-
-
For Biological Samples (e.g., plasma, tissue homogenate):
-
Protein Precipitation: To remove proteins, add a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample volume).[5]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing this compound.
-
Drying and Reconstitution: Evaporate the solvent from the supernatant and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Liquid Chromatography (LC) Conditions
The following are suggested starting conditions for the chromatographic separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry (MS) Conditions
The MS parameters should be optimized for the specific instrument being used. Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound.
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Negative Electrospray Ionization (ESI-) |
| Scan Mode | Full Scan (for initial identification) and Targeted MS/MS (for quantification and confirmation) |
| Mass Range (Full Scan) | m/z 100 - 1000 |
| Capillary Voltage | 3 - 4 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
Data Analysis and Quantification
-
Identification: this compound can be identified by its retention time and the accurate mass of its molecular ion. In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 459.2225 and potentially adducts such as [M+Na]⁺ at m/z 481.2044. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 457.2076 may be observed.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the identity of this compound by observing its characteristic fragment ions. A common fragmentation pathway for glycosides is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (glucose, 162.05 Da).[8][9][10]
-
Expected MS/MS Transition (Positive Mode): m/z 459.2 -> fragment ions (e.g., m/z 297.1, representing the aglycone).
-
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) modes are recommended for their high sensitivity and selectivity.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of this compound using LC-MS. By following the outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve reliable and sensitive detection of this diterpene glucoside. The provided workflow and hypothetical signaling pathway diagrams serve as valuable visual aids for understanding the experimental process and potential biological context of this compound. Further optimization of the method may be necessary depending on the specific research application and available instrumentation.
References
- 1. Buy this compound (EVT-285501) | 41743-57-1 [evitachem.com]
- 2. This compound | 41743-57-1 [chemicalbook.com]
- 3. Buy this compound | 41743-57-1 | >98% [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation Techniques [sigmaaldrich.com]
- 8. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciencesite.com [lifesciencesite.com]
Application Notes and Protocols for the Structural Elucidation of Sugereoside and Related Glycosides using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of natural product chemistry and drug development for the unambiguous determination of molecular structures. This application note provides a detailed overview and experimental protocols for the structural elucidation of complex glycosides, using a representative iridoid glycoside, given the limited public data on "Sugereoside." The methodologies described herein are directly applicable to the structural analysis of this compound and other related glycosidic compounds.
Glycosides, such as Sugereosides, are characterized by a sugar moiety (the glycone) attached to a non-sugar aglycone. Their structural complexity, arising from the stereochemistry of the aglycone, the nature and sequence of the sugar units, and the position and configuration of the glycosidic linkages, necessitates a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete characterization.[1][2] This document will guide researchers through the process of sample preparation, data acquisition, and spectral interpretation to confidently assign the complete structure of these molecules.
Principles of NMR-Based Structure Elucidation of Glycosides
The structural elucidation of glycosides by NMR spectroscopy is a systematic process that involves the careful analysis of various NMR parameters.[3][4]
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals for glycosides include anomeric protons (typically δ 4.5-5.5 ppm), which are indicative of the number of sugar units, and signals from the aglycone.[5]
-
¹³C NMR: Reveals the number of unique carbon atoms. The chemical shifts of anomeric carbons (typically δ 95-110 ppm) and other carbons in the sugar and aglycone moieties are highly informative.[6]
-
2D NMR Experiments: These are crucial for establishing connectivity and spatial relationships within the molecule.[6][7]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within individual sugar residues and the aglycone.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, enabling the assignment of carbon signals based on their attached protons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is critical for establishing the sequence of sugar units and the linkage points between the sugar moieties and the aglycone.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry, including the configuration of glycosidic linkages (α or β) and the relative orientation of substituents on the aglycone.[6]
-
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[9][10][11][12]
-
Sample Purity: Ensure the glycoside sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as HPLC.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For polar glycosides, methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are common choices. Ensure the solvent does not have signals that overlap with key resonances of the analyte.[12]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified glycoside in 0.5-0.6 mL of the chosen deuterated solvent. For ¹³C NMR and 2D NMR experiments, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[10]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for polar solvents, the residual solvent peak can often be used as a secondary reference.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
Table 1: Typical NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16-64 | |
| Spectral Width | 12-16 ppm | |
| Acquisition Time | 2-4 s | |
| Relaxation Delay | 1-2 s | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024-4096 | |
| Spectral Width | 200-240 ppm | |
| Acquisition Time | 1-2 s | |
| Relaxation Delay | 2 s | |
| COSY | Pulse Program | cosygpqf |
| Number of Scans | 8-16 | |
| Increments in F1 | 256-512 | |
| Spectral Width (F1, F2) | Same as ¹H | |
| HSQC | Pulse Program | hsqcedetgpsisp2.2 |
| Number of Scans | 4-8 | |
| Increments in F1 | 256 | |
| Spectral Width (F2) | Same as ¹H | |
| Spectral Width (F1) | Same as ¹³C | |
| ¹J(C,H) Coupling | 145 Hz | |
| HMBC | Pulse Program | hmbcgpndqf |
| Number of Scans | 16-32 | |
| Increments in F1 | 256-512 | |
| Spectral Width (F2) | Same as ¹H | |
| Spectral Width (F1) | Same as ¹³C | |
| Long-range J(C,H) | 8 Hz | |
| NOESY | Pulse Program | noesygpph |
| Number of Scans | 16-32 | |
| Increments in F1 | 256-512 | |
| Spectral Width (F1, F2) | Same as ¹H | |
| Mixing Time | 300-800 ms |
Data Presentation and Interpretation: A Representative Iridoid Glycoside
As a representative example, the NMR data for a known iridoid glycoside are presented below to illustrate the process of structural elucidation.
Table 2: ¹H NMR (500 MHz, CD₃OD) Data for a Representative Iridoid Glycoside
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 5.89 | d | 9.2 |
| 3 | 7.50 | s | |
| 5 | 3.20 | m | |
| 6 | 4.25 | dd | 6.0, 1.8 |
| 7 | 4.95 | t | 5.5 |
| 8 | 2.90 | m | |
| 9 | 2.10 | m | |
| 10 | 1.15 | d | 7.0 |
| Glucose | |||
| 1' | 4.78 | d | 7.6 |
| 2' | 3.30 | t | 8.5 |
| 3' | 3.45 | t | 9.0 |
| 4' | 3.38 | t | 9.0 |
| 5' | 3.42 | m | |
| 6'a | 3.90 | dd | 12.0, 2.0 |
| 6'b | 3.70 | dd | 12.0, 5.5 |
Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for a Representative Iridoid Glycoside
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Glucose | ||
| 1 | 98.5 | 1' | 100.2 |
| 3 | 152.0 | 2' | 74.5 |
| 4 | 110.8 | 3' | 77.8 |
| 5 | 38.2 | 4' | 71.5 |
| 6 | 79.5 | 5' | 78.0 |
| 7 | 75.1 | 6' | 62.6 |
| 8 | 42.3 | ||
| 9 | 46.8 | ||
| 10 | 21.5 | ||
| 11 (C=O) | 170.1 |
Visualization of the Elucidation Workflow
The logical workflow for the structural elucidation of a glycoside using NMR data can be visualized as follows:
Caption: Workflow for NMR-based structure elucidation of glycosides.
The logical relationship for using different NMR experiments to build the final structure is as follows:
Caption: Logical relationships of NMR experiments in structure elucidation.
Conclusion
The structural elucidation of this compound and related complex glycosides is a challenging task that can be systematically accomplished through the application of a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, and by carefully interpreting the resulting spectra, researchers can confidently determine the complete chemical structure, including the nature and sequence of sugar units, glycosidic linkages, and stereochemistry. The provided workflow and data for a representative iridoid glycoside serve as a practical guide for scientists and drug development professionals working with this important class of natural products.
References
- 1. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Carbohydrate Structure Database [csdb.glycoscience.ru]
- 6. youtube.com [youtube.com]
- 7. Structure elucidation of nigricanoside A through enantioselective total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Processed NMR Data - A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids - figshare - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 41743-57-1 | >98% [smolecule.com]
- 11. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 12. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Testing Sugereoside Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugereoside is a novel glycoside with potential therapeutic applications. Preliminary in silico and structural analysis suggests possible anticancer, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and standardized protocols for a panel of in vitro assays to systematically evaluate the bioactivity of this compound. These assays are designed to provide robust and reproducible data to guide further preclinical development.
Data Presentation: Summary of Potential Bioactivities
The following table summarizes the key in vitro assays to be performed and the expected quantitative data outputs for assessing the bioactivity of this compound.
| Bioactivity | Assay | Cell Line(s) | Key Parameters Measured | Data Output |
| Anticancer | MTT Proliferation Assay | HeLa, MCF-7, A549 | Cell Viability | IC50 (µM) |
| Apoptosis Assay (Annexin V/PI) | HeLa | Percentage of Apoptotic Cells | % Apoptosis | |
| Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 | NO Production | IC50 (µM) |
| COX-2 Inhibition Assay | Cell-free or RAW 264.7 | COX-2 Enzyme Activity | IC50 (µM) | |
| Neuroprotective | H₂O₂-induced Neurotoxicity Assay | SH-SY5Y | Cell Viability | % Protection |
| Acetylcholinesterase (AChE) Inhibition | Purified AChE | AChE Activity | IC50 (µM) |
Experimental Protocols
Anticancer Activity
a) MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[1][2]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.
b) Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Anti-inflammatory Activity
a) Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator.[3]
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
b) Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of this compound on the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.[3][4]
Principle: The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.
-
Compound Addition: Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture.
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and TMPD.
-
Absorbance Measurement: Immediately measure the absorbance at 595 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of COX-2 inhibition for each concentration of this compound. Calculate the IC50 value.
Neuroprotective Activity
a) Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.[5][6]
Principle: The viability of neuronal cells (e.g., SH-SY5Y) is measured after exposure to the neurotoxin hydrogen peroxide in the presence or absence of the test compound.
Protocol:
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a toxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the H₂O₂-treated control.
b) Acetylcholinesterase (AChE) Inhibition Assay
This assay screens for compounds that can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[6]
Principle: The assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.
Protocol:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound.
-
Enzyme Addition: Add the acetylcholinesterase enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and the percentage of AChE inhibition. Determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's anticancer activity.
Caption: Experimental workflow for anti-inflammatory assays.
Caption: Potential neuroprotective mechanisms of this compound.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 3. journalajrb.com [journalajrb.com]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Sugereoside Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugereoside is a novel natural product with putative cytotoxic properties that make it a compound of interest for anticancer research and drug development. Preliminary studies on similar diterpenes, such as sugiol, suggest that these compounds can inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2] This document provides detailed protocols for essential cell-based assays to quantify the cytotoxic effects of this compound and to elucidate its potential mechanism of action. The assays described herein are fundamental tools in preclinical drug development for assessing compound efficacy and selectivity.[3][4][5]
The primary assays covered in these application notes are:
-
MTT Assay: To assess cell viability and metabolic activity.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity and cytotoxicity.[8]
-
Annexin V/PI Apoptosis Assay: To detect and differentiate between early and late apoptosis.[9]
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Vehicle Control (e.g., 0.1% DMSO) |
| MCF-7 | MTT Assay | [Insert experimental value] | [Insert experimental value] | No significant effect |
| (Breast Cancer) | LDH Assay | [Insert experimental value] | [Insert experimental value] | No significant effect |
| A549 | MTT Assay | [Insert experimental value] | [Insert experimental value] | No significant effect |
| (Lung Cancer) | LDH Assay | [Insert experimental value] | [Insert experimental value] | No significant effect |
| HEK293 | MTT Assay | [Insert experimental value] | [Insert experimental value] | No significant effect |
| (Normal Kidney) | LDH Assay | [Insert experimental value] | [Insert experimental value] | No significant effect |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | IC50/2 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | IC50 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | 2 x IC50 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Staurosporine (Positive Control) | 1 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader capable of measuring absorbance at 570 nm[7]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells for vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[10]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Materials:
-
96-well flat-bottom plates
-
Cells and this compound as described for the MTT assay
-
Commercially available LDH Cytotoxicity Assay Kit (which includes substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits) for maximum LDH release control[11]
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Sample Collection: After the treatment incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][13]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm. A reference wavelength of 680 nm should be used to correct for background.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] x 100.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]
Materials:
-
6-well plates or T25 flasks
-
Cells and this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and incubate for 24 hours.[14] Treat the cells with this compound at desired concentrations (e.g., IC50/2, IC50, 2x IC50) for the determined time period. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.[14]
-
Washing: Centrifuge the cell suspension at ~700 x g for 5 minutes. Wash the cells twice with cold 1X PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).[16]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only controls.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Signaling Pathway Diagram
The cytotoxic effects of many natural products are mediated through the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1][17] This pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.[18][19]
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
References
- 1. Anticancer activity of sugiol against ovarian cancer cell line SKOV3 involves mitochondrial apoptosis, cell cycle arrest and blocking of the RAF/MEK/ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sugiol suppresses the growth, migration, and invasion of human endometrial cancer cells via induction of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. njbio.com [njbio.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Evaluation of Sugereoside from Rubus suavissimus Extract
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models utilized to investigate the in vivo effects of Sugereoside, a major bioactive component of the Chinese sweet leaf tea, Rubus suavissimus. The focus is on the therapeutic potential of Rubus suavissimus extract, rich in this compound (also known as Rubusoside), in metabolic disorders, inflammation, and related conditions. The following sections detail established experimental protocols and present key quantitative data from relevant studies.
Application Notes
Rubus suavissimus extract, containing a significant amount of this compound along with other bioactive compounds like gallic acid and ellagic acid, has demonstrated promising therapeutic effects in preclinical animal studies. The primary areas of investigation include its anti-inflammatory, anti-obesity, and insulin-sensitizing properties.
Key Research Areas and Corresponding Animal Models:
-
Metabolic Disorders and Low-Grade Chronic Inflammation: To study the impact of this compound on metabolic endotoxemia-induced inflammation and insulin resistance, a lipopolysaccharide (LPS)-induced low-grade chronic inflammation model in C57BL/6J mice is employed. This model mimics the chronic inflammatory state often associated with metabolic diseases.[1][2]
-
Obesity and Dyslipidemia: The effects of this compound on body weight, fat accumulation, and lipid profiles are typically investigated using a high-fat diet (HFD)-induced obesity model in rodents, such as Sprague-Dawley rats or C57BL/6J mice.[3][4]
-
Oxidative Stress and Inflammation in Retinopathy: The protective effects of Rubus suavissimus extract against oxidative stress and inflammation, relevant to conditions like age-related macular degeneration (AMD), have been studied in HFD-fed mice.[4]
-
Allergic Asthma and Airway Inflammation: The anti-inflammatory and anti-asthmatic properties of Rubusoside have been evaluated in an ovalbumin (OVA)-induced asthmatic mouse model.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on Rubus suavissimus extract, which is rich in this compound.
Table 1: Effects on Metabolic Parameters in High-Fat Diet-Induced Obese Rats
| Parameter | High-Fat Diet (Control) | High-Fat Diet + GER* (0.22 g/kg BW) | Percentage Change |
| Body Weight Gain | 100% | 78% | 22% reduction |
| Abdominal Fat Gain | 100% | 52% | 48% reduction |
| Serum Triglycerides | Elevated | Significantly Reduced | ~50% reduction |
| Serum Cholesterol | Elevated | Significantly Reduced | ~50% reduction |
| Blood Glucose | Elevated | Lowered | Reduction observed |
*GER: Gallic acid, Ellagic acid, and Rubusoside (this compound) purified components from Rubus suavissimus.[3]
Table 2: Effects on Inflammatory and Gut Barrier Markers in LPS-Induced Chronic Inflammation in Mice
| Marker | LPS Group (Control) | LPS + R. suavissimus Extract | Outcome |
| Pro-inflammatory Cytokines | |||
| TNF-α | Increased | Suppressed | Reduction in plasma levels |
| IL-6 | Increased | Suppressed | Reduction in plasma levels |
| MCP-1 | Increased | Suppressed | Reduction in plasma levels |
| Anti-inflammatory Adipokine | |||
| Adiponectin | Decreased | Restored | Increase in production |
| Gut Tight Junction Proteins | |||
| Zonula occludens-1 (ZO-1) | Decreased | Upregulated | Increased expression |
| Junctional adhesion molecule-A (JAM-A) | Decreased | Upregulated | Increased expression |
| Mucin-4 (MUC-4) | Decreased | Upregulated | Increased expression |
Experimental Protocols
Protocol 1: LPS-Induced Low-Grade Chronic Inflammation Mouse Model
Objective: To evaluate the anti-inflammatory and insulin-sensitizing effects of this compound-containing Rubus suavissimus extract.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Age: 6-8 weeks
-
Sex: Male
Materials:
-
Rubus suavissimus leaf extract
-
Lipopolysaccharide (LPS) from E. coli
-
Osmotic mini-pumps
-
Standard chow diet
-
Metabolic cages
Procedure:
-
Acclimatization: Acclimate mice for one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Group Allocation: Randomly divide mice into control and experimental groups.
-
Induction of Inflammation: Implant osmotic mini-pumps subcutaneously for the continuous delivery of LPS (e.g., 0.5 mg/kg/day) for a period of 4 weeks to induce a state of low-grade chronic inflammation. Control groups will receive saline.
-
Treatment: Administer Rubus suavissimus extract orally (e.g., via gavage) at a predetermined dose daily for the duration of the study. The vehicle control group should receive the same volume of the vehicle.
-
Monitoring: Monitor body weight, food intake, and water consumption regularly.
-
Outcome Assessment:
-
Metabolic Studies: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the study.
-
Blood Collection: Collect blood samples for the analysis of inflammatory cytokines (TNF-α, IL-6, MCP-1) and adiponectin using ELISA kits.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., intestine, white adipose tissue) for further analysis.
-
Gene Expression Analysis: Analyze the expression of tight junction proteins (ZO-1, JAM-A) and mucin (MUC-4) in the intestine, and PPAR-γ and IRS-1 in adipose tissue using qPCR or Western blotting.
-
Protocol 2: High-Fat Diet-Induced Obesity Rat Model
Objective: To assess the anti-obesity and lipid-lowering effects of this compound-containing Rubus suavissimus extract.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Age: 4-5 weeks
-
Sex: Male
Materials:
-
Rubus suavissimus extract (or its purified components: gallic acid, ellagic acid, and Rubusoside)
-
Low-fat diet (e.g., 10% kcal from fat)
-
High-fat diet (e.g., 45-60% kcal from fat)
Procedure:
-
Acclimatization: Acclimate rats for one week under standard laboratory conditions.
-
Group Allocation:
-
Group 1: Low-fat diet (Lean Control)
-
Group 2: High-fat diet (Obese Control)
-
Group 3: High-fat diet + R. suavissimus extract
-
-
Induction of Obesity: Feed rats the high-fat diet for a period of 9 weeks to induce obesity.
-
Treatment: Administer the R. suavissimus extract (e.g., 0.22 g/kg body weight) mixed with the diet or via oral gavage daily.
-
Monitoring: Record body weight and food intake weekly.
-
Outcome Assessment:
-
Blood Collection: At the end of the study, collect blood samples after an overnight fast for the analysis of serum triglycerides, total cholesterol, and glucose.
-
Tissue Collection: Euthanize the rats and dissect and weigh abdominal fat pads.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on inflammation and insulin sensitivity.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies of this compound.
References
- 1. Chinese Sweet Leaf Tea (Rubus suavissimus) Mitigates LPS-Induced Low-Grade Chronic Inflammation and Reduces the Risk of Metabolic Disorders in a C57BL/6J Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of obesity phenotype by Chinese sweet leaf tea (Rubus suavissimus) components in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rubus suavissimus S. Lee Extract Alleviates Oxidative Stress and Inflammation in H2O2-Treated Retinal Pigment Epithelial Cells and in High-Fat Diet-Fed Mouse Retinas [imrpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Sugereoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoid glycosides are a large class of naturally occurring monoterpenoids that exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Sugereoside and its derivatives belong to this class of compounds and are of significant interest for drug discovery and development. This document provides a detailed protocol for the synthesis of a representative this compound derivative, based on established methods for the synthesis of structurally related iridoid glycosides. Additionally, it outlines potential biological activities and associated signaling pathways that can be investigated for these novel compounds.
Data Presentation
Due to the limited availability of specific quantitative data for "this compound," the following tables present representative data from the synthesis of a structurally similar iridoid glycoside, (-)-7-deoxyloganin, which serves as a model for the synthesis of this compound derivatives.
Table 1: Key Reaction Yields in the Synthesis of a 7-Deoxyloganin Analogue
| Step No. | Reaction | Reagents and Conditions | Yield (%) |
| 1 | NHC-catalyzed Rearrangement | α,β-unsaturated enol ester, NHC catalyst, solvent, RT | ~70-80% |
| 2 | Chemoselective Reduction | Dihydropyranone intermediate, reducing agent (e.g., L-selectride), THF, -78 °C | ~85-95% |
| 3 | Stereoselective β-Glycosylation | Aglycone, protected glycosyl donor (e.g., trichloroacetimidate), Lewis acid (e.g., TMSOTf), CH₂Cl₂, -40 °C to RT | ~60-75% |
| 4 | Deprotection | Protected glycoside, deprotection agent (e.g., TBAF for silyl ethers, NaOMe for acetates), solvent | ~80-90% |
Table 2: Spectroscopic Data for a Representative Iridoid Glycoside Intermediate
| Intermediate | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| Dihydropyranone Core | 7.45 (s, 1H), 4.80 (d, J = 4.0 Hz, 1H), 4.20-4.10 (m, 2H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 1H), 1.15 (d, J = 7.0 Hz, 3H) | 165.2, 150.1, 110.5, 98.7, 70.3, 45.1, 41.2, 35.8, 15.9 | [M+H]⁺ calculated for C₁₀H₁₂O₃ |
| Glycosylated Iridoid | 7.42 (s, 1H), 5.50 (d, J = 8.0 Hz, 1H), 4.90 (d, J = 4.0 Hz, 1H), 3.80-3.40 (m, 6H), 2.70-2.50 (m, 2H), 2.30-2.10 (m, 1H), 1.10 (d, J = 7.0 Hz, 3H) | 165.0, 150.3, 110.2, 101.5, 98.5, 77.8, 77.5, 74.2, 71.0, 62.5, 45.3, 41.5, 36.0, 16.1 | [M+Na]⁺ calculated for C₁₆H₂₂O₈ |
Experimental Protocols
The following protocols are adapted from established syntheses of iridoid glycosides and provide a framework for the synthesis of this compound derivatives.
Protocol 1: Synthesis of the Iridoid Aglycone Core
This protocol describes the construction of the dihydropyranone core, a key intermediate in the synthesis of many iridoid glycosides.
Materials:
-
Starting α,β-unsaturated enol ester (e.g., derived from citronellal)
-
N-Heterocyclic Carbene (NHC) catalyst (e.g., IPr·HCl and a base like KHMDS)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Reducing agent (e.g., L-selectride)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
NHC-catalyzed Rearrangement: a. To a solution of the NHC precursor (e.g., IPr·HCl) in anhydrous THF at -78 °C, add a solution of a strong base (e.g., KHMDS) dropwise. b. Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst. c. Cool the solution to 0 °C and add a solution of the α,β-unsaturated enol ester in THF. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. f. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to afford the dihydropyranone intermediate.
-
Chemoselective Reduction: a. Dissolve the dihydropyranone intermediate in anhydrous THF and cool to -78 °C. b. Add a solution of L-selectride (1.0 M in THF) dropwise. c. Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC. d. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. e. Allow the mixture to warm to room temperature and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the iridoid aglycone.
Protocol 2: Stereoselective Glycosylation
This protocol details the coupling of the iridoid aglycone with a protected sugar donor to form the glycosidic bond.
Materials:
-
Iridoid aglycone
-
Protected glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Molecular sieves (4 Å)
-
Quenching solution (e.g., triethylamine)
-
Solvents for workup and chromatography
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add a solution of the iridoid aglycone and the protected glycosyl donor in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C and add a solution of TMSOTf in CH₂Cl₂ dropwise.
-
Stir the reaction at -40 °C for 1 hour and then allow it to warm to 0 °C over 2 hours, monitoring by TLC.
-
Quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the protected this compound derivative.
Protocol 3: Deprotection
This final step removes the protecting groups from the sugar moiety to yield the target this compound derivative.
Materials:
-
Protected this compound derivative
-
Deprotection reagent (e.g., sodium methoxide in methanol for acetate groups)
-
Anhydrous methanol
-
Ion-exchange resin (e.g., Amberlite IR120 H⁺)
-
Solvents for purification
Procedure:
-
Dissolve the protected this compound derivative in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Neutralize the reaction with Amberlite IR120 H⁺ resin until the pH is neutral.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by silica gel chromatography or recrystallization to afford the final this compound derivative.
Mandatory Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known activities of similar iridoid glycosides, a potential anti-inflammatory mechanism of action for a this compound derivative could involve the inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB pathway by a this compound derivative.
Hypothetical Neuroprotective Signaling Pathway
Many iridoid glycosides exhibit neuroprotective effects. A possible mechanism for a this compound derivative could be through the activation of the Nrf2 antioxidant response pathway.
Caption: Potential activation of the Nrf2 pathway by a this compound derivative.
Application of Sugereoside in diabetes research
*Note: The compound "Sugereoside" was not found in the scientific literature during the initial search. It is highly likely that this is a misspelling of "Stevioside," a well-researched natural glycoside with significant applications in diabetes research. Therefore, this document provides detailed application notes and protocols for Stevioside .
Application of Stevioside in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside is a natural, non-caloric sweetener extracted from the leaves of the plant Stevia rebaudiana Bertoni. Beyond its use as a sugar substitute, stevioside has garnered considerable scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes.[1][2] Preclinical and some clinical studies have demonstrated its antihyperglycemic, insulinotropic, and glucagonostatic properties, making it a compelling molecule for diabetes research and drug development.[3]
Mechanism of Action
Stevioside appears to exert its antidiabetic effects through a multi-pronged approach:
-
Stimulation of Insulin Secretion: Stevioside has been shown to directly act on pancreatic β-cells to enhance insulin secretion, particularly in the presence of high glucose concentrations.[2][4] This effect is partly mediated by the potentiation of the TRPM5 channel, a Ca²⁺-activated cation channel in pancreatic β-cells.[5][6]
-
Reduction of Hepatic Gluconeogenesis: Stevioside can suppress the expression of the phosphoenolpyruvate carboxykinase (PEPCK) gene in the liver.[7][8][9] PEPCK is a rate-limiting enzyme in gluconeogenesis; its inhibition leads to reduced hepatic glucose production.[8][10]
-
Enhancement of Insulin Sensitivity: In peripheral tissues like skeletal muscle, stevioside has been found to improve insulin sensitivity. It promotes glucose uptake by upregulating the expression and translocation of glucose transporter 4 (GLUT4).[11] This is achieved through the activation of the IR/IRS-1/Akt signaling pathway.[11]
-
Glucagonostatic Effect: Some studies have indicated that stevioside can reduce the secretion of glucagon, a hormone that raises blood glucose levels.[10][12]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of Stevioside observed in various animal models of diabetes.
Table 1: Effect of Stevioside on Blood Glucose Levels in Diabetic Animal Models
| Animal Model | Dose of Stevioside | Duration of Treatment | Outcome on Blood Glucose | Reference |
| STZ-induced diabetic rats | 0.5 mg/kg (single oral dose) | 90 minutes | Lowered blood glucose levels | [8][13][14] |
| STZ-induced diabetic rats | 200, 300, 400 mg/kg | Not specified | Significant reduction in blood glucose | [12] |
| STZ-induced diabetic rats | 500 mg/kg | 3 weeks | Significant reduction in blood glucose | [4] |
| Fructose-fed diabetic rats | 5.0 mg/kg (oral) | 4 weeks | Significant decrease in plasma glucose (p < 0.01) | [10] |
| Goto-Kakizaki (GK) rats | 0.2 g/kg (i.v.) | Single dose during IVGTT | Significant reduction in blood glucose (p < 0.05) | [3][10] |
| HFD/Sucrose-induced T2DM rats | 20 mg/kg/day (oral) | 45 days | Restoration of elevated fasting blood glucose to normalcy | [11] |
Table 2: Effect of Stevioside on Insulin and Lipid Profile in Diabetic Animal Models
| Animal Model | Dose of Stevioside | Duration of Treatment | Effect on Insulin and Lipids | Reference |
| Goto-Kakizaki (GK) rats | 0.2 g/kg (i.v.) | Single dose during IVGTT | Increased insulin secretion (p < 0.05) | [3][10] |
| Fructose-fed diabetic rats | 5.0 mg/kg (oral) | 4 weeks | Reduction in fasting plasma insulin | [10] |
| STZ-induced diabetic rats | Not specified | 4 weeks | Increased insulin and leptin secretion; Normalized total cholesterol and triglycerides; Increased HDL | [15][16] |
| HFD/Sucrose-induced T2DM rats | 20 mg/kg/day (oral) | 45 days | Restored serum insulin and lipid profile to normalcy | [11] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet (HFD) and Streptozotocin (STZ)
This protocol is a common method to induce a diabetic state in rodents that mimics the pathophysiology of type 2 diabetes in humans.
Materials:
-
Male Wistar rats (150-200g)
-
High-Fat Diet (HFD)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Stevioside
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatization: House the rats in a controlled environment (23 ± 1°C, 12h light/dark cycle) for at least one week with free access to standard chow and water.[17]
-
HFD Feeding: Feed the rats an HFD for a period of 4 to 8 weeks to induce insulin resistance.
-
Induction of Diabetes: After the HFD period, administer a single low dose of STZ (e.g., 35-45 mg/kg body weight) intraperitoneally.[17] STZ should be freshly dissolved in cold citrate buffer just before injection.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
-
Grouping and Treatment: Divide the diabetic rats into groups:
-
Diabetic Control (receiving vehicle)
-
Stevioside-treated group(s) (receiving different doses of Stevioside, e.g., 20 mg/kg/day)[11]
-
Positive Control (e.g., Metformin-treated group)
-
-
Administration: Administer Stevioside or vehicle orally via gavage daily for the specified duration of the study (e.g., 45 days).[11]
-
Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels periodically throughout the study.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess the ability of the animal to clear a glucose load from the blood, which is an indicator of glucose tolerance and insulin sensitivity.
Materials:
-
Fasted rats (overnight, 12-14 hours)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Fasting: Fast the animals overnight but allow free access to water.
-
Baseline Glucose: Before glucose administration, take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer the glucose solution orally via gavage.
-
Blood Sampling: Collect blood samples at specific time points after glucose administration, typically at 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Measure the blood glucose concentration at each time point.
-
Data Analysis: Plot the blood glucose concentration against time. The area under the curve (AUC) can be calculated to quantify the glucose tolerance. A lower AUC in the Stevioside-treated group compared to the diabetic control would indicate improved glucose tolerance.
Visualizations
Signaling Pathways
Caption: Stevioside enhances insulin signaling via the IR/IRS-1/PI3K/Akt pathway.
Caption: Stevioside reduces hepatic glucose production by inhibiting PEPCK gene expression.
Experimental Workflow
Caption: General workflow for in vivo evaluation of Stevioside in a T2DM rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-diabetic activities of natural sweetener plant Stevia: an updated review - ProQuest [proquest.com]
- 3. Effect of Steviol Glycosides on Human Health with Emphasis on Type 2 Diabetic Biomarkers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of stevia on glycemic and lipid profile of type 2 diabetic patients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of stevia leaves (Stevia rebaudiana Bertoni) on diabetes: A systematic review and meta‐analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana. | Semantic Scholar [semanticscholar.org]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. scispace.com [scispace.com]
- 16. View of INSULIN-MIMETIC ACTIVITY OF STEVIOSIDE ON DIABETIC RATS: BIOCHEMICAL, MOLECULAR AND HISTOPATHOLOGICAL STUDY [journals.athmsi.org]
- 17. mdpi.com [mdpi.com]
Application Note: Sugereoside as a Standard for Phytochemical Analysis
Abstract
This document provides detailed application notes and protocols for the utilization of Sugereoside as a reference standard in the phytochemical analysis of plant extracts and other botanical materials. This compound, a kaurane diterpenoid glycoside, exhibits distinct chemical properties that make it a suitable standard for the quantification of structurally related compounds. This note outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and data analysis. Furthermore, potential biological activities of compounds quantified using this compound are discussed in the context of relevant cell signaling pathways.
Introduction
Phytochemical analysis is a critical component of natural product research, quality control in the herbal industry, and the development of new pharmaceuticals. The accurate quantification of bioactive compounds relies on the use of well-characterized reference standards. This compound, isolated from plants such as Ilex sugerokii and Rubus suavissimus, is a diterpene glucoside with potential health benefits, including antioxidant and anti-inflammatory activities.[1] Its stable chemical structure and presence in various medicinal plants make it a candidate for use as a standard in the chromatographic analysis of other diterpenoid glycosides and related phytochemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound as a standard.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is essential for method development.
| Property | Value | Reference |
| CAS Number | 41743-57-1 | [2] |
| Molecular Formula | C₂₆H₄₂O₈ | [3] |
| Molecular Weight | 482.61 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol, ethanol; moderately soluble in water | [1] |
| Chemical Class | Kaurane Diterpenoid Glycoside | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from established methods for the analysis of similar glycosidic compounds and is intended as a starting point for method development and validation.[3][4]
3.1.1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid for mobile phase pH adjustment
-
Syringe filters (0.45 µm)
3.1.2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.3. Sample Preparation
-
Extraction: Extract 1 g of powdered plant material with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
3.1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
3.1.5. Data Analysis and Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Use the linear regression equation derived from the calibration curve to quantify the amount of this compound or related compounds in the plant extracts.
Illustrative Quantitative Data (HPLC-UV)
| Analyte | Retention Time (min) | Concentration in Sample (µg/g) |
| This compound | 15.2 | (Calculated from calibration curve) |
| Compound X | 18.5 | (Calculated using this compound as an external standard) |
| Compound Y | 21.1 | (Calculated using this compound as an external standard) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol provides a general framework.
3.2.1. Instrumentation and Materials
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
This compound reference standard (>98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Syringe filters (0.22 µm)
3.2.2. Preparation of Standard and Sample Solutions
Prepare standard and sample solutions as described in the HPLC-UV protocol, using LC-MS grade solvents and filtering with 0.22 µm filters.
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | This compound: m/z 481.3 → [Specific fragment ions](Fragment ions to be determined by infusion of the standard) |
3.2.4. Data Analysis and Quantification
Quantification is performed in Multiple Reaction Monitoring (MRM) mode. The peak area of the specific precursor-to-product ion transition for this compound is used to construct a calibration curve. This curve is then used to determine the concentration of this compound or analogous compounds in the samples.
Illustrative Quantitative Data (LC-MS/MS)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (ng/mL) | Limit of Quantification (ng/mL) |
| This compound | 481.3 | [Fragment 1] | 0.5 | 1.5 |
| [Fragment 2] | ||||
| Compound Z | [Precursor Z] | [Product Z] | (To be determined) | (To be determined) |
Biological Activity and Signaling Pathways
While direct studies on this compound's specific signaling pathway modulation are limited, the known antioxidant and anti-inflammatory activities of similar glycosides and flavonoids suggest potential involvement of key cellular pathways.[1][5][6] It is hypothesized that compounds quantified using this compound as a standard may exert their effects through the modulation of pathways such as NF-κB and MAPK.
Antioxidant Signaling Pathway
Many natural glycosides exhibit antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Caption: Proposed antioxidant signaling pathway.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many phytochemicals are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Caption: Proposed anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for using this compound as a standard in phytochemical analysis.
Caption: Overall experimental workflow.
Conclusion
This compound is a promising reference standard for the quantitative analysis of diterpenoid glycosides and other related phytochemicals. The HPLC-UV and LC-MS/MS methods outlined in this application note provide a solid foundation for researchers to develop and validate analytical procedures for their specific needs. The potential for compounds quantified using this compound to modulate key signaling pathways highlights the importance of accurate quantification in understanding their biological effects. Further research is warranted to explore the full range of applications for this compound as a phytochemical standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sugereoside Purification Technical Support Center
Welcome to the technical support center for Sugereoside purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction, isolation, and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your purification workflow, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete Cell Lysis: Plant material not sufficiently ground or lysed, preventing solvent penetration.[1][2] 2. Inappropriate Solvent Selection: The solvent used may not have the optimal polarity to efficiently extract this compound.[3] 3. Insufficient Extraction Time or Temperature: The extraction may not have been carried out for a long enough duration or at a temperature that facilitates efficient dissolution.[3] | 1. Optimize Grinding: Ensure the plant material is finely powdered to maximize surface area. Consider using methods like freeze-drying before grinding. 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and aqueous mixtures thereof) to identify the most effective one.[3][4] 3. Adjust Extraction Parameters: Increase the extraction time or temperature. For heat-sensitive compounds, consider alternative methods like microwave-assisted extraction.[5] |
| Low Purity After Initial Extraction | 1. Co-extraction of Impurities: Pigments (chlorophyll), lipids, and other polar or non-polar compounds are often co-extracted.[6] 2. Presence of Tannins: These phenolic compounds are common in plant extracts and can interfere with downstream purification. | 1. Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., hexane, ethyl acetate) to remove highly non-polar or polar impurities.[7] 2. Precipitation: Treat the extract with lead acetate to precipitate tannins, followed by filtration.[8] Alternatively, use techniques like ultrafiltration.[6] |
| Poor Separation in Column Chromatography | 1. Inappropriate Stationary Phase: The selected adsorbent (e.g., silica gel, alumina) may not be suitable for separating this compound from closely related impurities.[4] 2. Incorrect Mobile Phase Polarity: The solvent system may be too polar (causing rapid elution of all components) or not polar enough (leading to poor migration). 3. Column Overloading: Too much crude sample applied to the column.[9] | 1. Stationary Phase Screening: Test different stationary phases, such as normal-phase silica, reversed-phase C18, or hydrophilic interaction liquid chromatography (HILIC) resins.[10] 2. Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to improve resolution.[11][12] 3. Optimize Loading: Reduce the amount of sample loaded onto the column. A general rule is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight. |
| This compound Degradation | 1. pH Instability: this compound, being a glycoside, is susceptible to hydrolysis under acidic or alkaline conditions, especially at elevated temperatures.[11][13] 2. Thermal Degradation: High temperatures during extraction or solvent evaporation can lead to the breakdown of the molecule.[11] | 1. Maintain Neutral pH: Buffer all aqueous solutions to a neutral pH (around 6-7.5) throughout the purification process. 2. Low-Temperature Processing: Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. Store fractions and purified material at low temperatures (4°C or -20°C). |
| Low Purity in Final Product | 1. Co-elution of Structurally Similar Glycosides: Other diterpenoid glycosides with similar polarities may be present in the starting material.[6] 2. Residual Solvent: Incomplete removal of solvents after the final purification step. | 1. High-Resolution Chromatography: Utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18, Phenyl-Hexyl, or an amino column) for final polishing.[10] 2. Lyophilization (Freeze-Drying): For the final step of solvent removal, lyophilization is effective for obtaining a dry, solvent-free powder. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for this compound from plant material?
A1: While the optimal solvent can vary depending on the specific plant matrix, polar solvents are generally effective for extracting diterpenoid glycosides.[4] We recommend starting with 80% aqueous methanol or ethanol. These solvents provide a good balance of polarity to extract this compound while minimizing the co-extraction of very non-polar compounds like lipids and chlorophyll.[3][4]
Q2: My column chromatography fractions are not showing good separation. What can I do?
A2: Poor separation can be due to several factors. First, ensure you are not overloading the column.[9] A good starting point is a 1:50 ratio of crude extract to silica gel by weight. Second, optimize your mobile phase. Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A solvent system that gives your target compound an Rf value of 0.2-0.3 is often a good starting point for column chromatography. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[11] For example, a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol, can be effective.
Q3: I am observing a loss of my compound during purification. What are the likely causes?
A3: Loss of this compound can occur due to degradation or physical loss. As a glycoside, it is susceptible to acid- or base-catalyzed hydrolysis, especially at elevated temperatures.[11] Ensure all your solutions are pH-neutral and avoid excessive heat during solvent evaporation. Physical loss can happen during transfers, or if the compound precipitates out of solution and is inadvertently discarded. Always check the solubility of your fractions in the storage solvent.
Q4: How can I remove colored impurities like chlorophyll from my extract?
A4: Chlorophyll and other pigments can be challenging. An initial wash of the crude plant material with a non-polar solvent like hexane can remove some of these impurities before the main extraction.[7] Alternatively, after extraction, you can perform a liquid-liquid partition between your aqueous alcohol extract (after removing the alcohol) and a non-polar solvent like hexane. Adsorbents like activated charcoal can also be used, but be aware that they can sometimes adsorb the target compound as well, leading to lower yields.
Q5: What HPLC method is suitable for analyzing the purity of this compound?
A5: A reversed-phase HPLC method is generally a good choice for analyzing diterpenoid glycosides. A C18 column is a common starting point. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and acetonitrile or methanol is typically effective. Detection can be achieved using a UV detector (if this compound has a chromophore), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS).[10]
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Extraction:
-
Grind 100 g of dried and powdered plant material.
-
Extract the powder with 1 L of 80% aqueous methanol at room temperature for 24 hours with constant stirring.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue twice more.
-
Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 500 mL of water.
-
Perform liquid-liquid extraction three times with 500 mL of hexane to remove non-polar impurities. Discard the hexane layers.
-
Subsequently, extract the aqueous layer three times with 500 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield the enriched this compound fraction.
-
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Dry pack a glass column (e.g., 5 cm diameter, 50 cm length) with 200 g of silica gel (60-120 mesh).
-
Equilibrate the column by passing 500 mL of the initial mobile phase (e.g., 100% ethyl acetate) through it.
-
-
Sample Loading:
-
Dissolve 5 g of the enriched this compound fraction in a minimal amount of methanol.
-
Adsorb this solution onto 10 g of silica gel and dry it to a free-flowing powder.
-
Carefully load this powder onto the top of the prepared column.
-
-
Elution:
-
Elute the column using a step gradient of increasing polarity. An example gradient is as follows:
-
1 L of 100% Ethyl Acetate
-
1 L of 95:5 Ethyl Acetate:Methanol
-
1 L of 90:10 Ethyl Acetate:Methanol
-
1 L of 85:15 Ethyl Acetate:Methanol
-
-
Collect fractions (e.g., 20 mL each) and monitor by TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, using a suitable developing solvent and visualization agent (e.g., ceric sulfate stain).
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Solvent System | Crude Extract Yield ( g/100g plant material) | This compound Purity in Crude Extract (%) * |
| 80% Methanol | 15.2 | 12.5 |
| 80% Ethanol | 13.8 | 11.8 |
| Ethyl Acetate | 8.5 | 18.2 |
| Water | 18.1 | 7.3 |
*Purity determined by HPLC analysis.
Table 2: Typical Yield and Purity at Different Purification Stages
| Purification Step | Yield (mg) | Purity (%) |
| Crude Extract | 15,200 | 12.5 |
| After Solvent Partitioning | 4,500 | 42.1 |
| After Column Chromatography | 1,200 | 85.6 |
| After Preparative HPLC | 850 | >98 |
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Predicted Signaling Pathway Involvement of this compound
Disclaimer: The following pathway is a hypothetical representation based on the known activities of other diterpenoid glycosides. The specific interactions of this compound require experimental validation.
Many natural glycosides are known to modulate inflammatory pathways. It is plausible that this compound could interact with components of the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable purification of extracellular vesicles with high yield and purity using multimodal flowthrough chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. WO2000023090A1 - Process for removing impurities from natural product extracts - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. conductscience.com [conductscience.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation | Semantic Scholar [semanticscholar.org]
Troubleshooting Sugereoside instability and degradation
Welcome to the technical support center for Sugereoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a type of steroidal saponin, a class of naturally occurring glycosides. Like many glycosidic compounds, its chemical stability can be a concern as it is susceptible to degradation under various experimental conditions. This degradation can lead to a loss of biological activity and the formation of impurities, potentially impacting experimental results and their reproducibility. The primary degradation pathways include hydrolysis of the glycosidic bond and oxidation.
Q2: What are the main factors that can cause this compound to degrade?
A2: The principal factors contributing to this compound degradation are:
-
pH: Acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage, separating the sugar moiety from the steroidal aglycone.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Steroidal saponins are known to be relatively heat-stable, but significant degradation can occur at higher temperatures.
-
Light: Exposure to UV and visible light can lead to photodegradation.[2]
-
Oxidizing agents: The presence of oxidizing agents can lead to the chemical modification of the this compound molecule.
-
Enzymes: Specific enzymes, such as glycosidases, can cleave the glycosidic bond.
Q3: How can I detect this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and quantification of this compound and its degradation products.[3][4][5] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be accurately measured in the presence of its degradants.[3][4][5] Detection methods such as UV-Vis spectroscopy, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) can be coupled with HPLC for comprehensive analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Inconsistent or lower-than-expected potency of this compound solution.
-
Possible Cause: Degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure this compound stock solutions and solid compounds are stored at the recommended temperature (typically low temperatures) and protected from light.
-
pH of Solvent: Check the pH of the solvent used to dissolve this compound. Avoid highly acidic or alkaline conditions. Use buffered solutions to maintain a stable pH.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
-
Freshly Prepare Solutions: Prepare solutions fresh before each experiment whenever possible. If storage is necessary, perform a stability study to determine the acceptable storage duration under your specific conditions.
-
Issue 2: Appearance of unknown peaks in HPLC chromatogram during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[6][7][8][9][10]
-
Issue 3: Poor recovery of this compound during extraction from a biological matrix.
-
Possible Cause: Degradation during the extraction process or inefficient extraction.
-
Troubleshooting Steps:
-
Optimize Extraction pH: The pH of the extraction buffer should be optimized to ensure both efficient extraction and stability of this compound.
-
Control Temperature: Perform extraction steps at low temperatures (e.g., on ice) to minimize thermal degradation.
-
Use of Antioxidants: Consider adding antioxidants to the extraction buffer if oxidative degradation is suspected.
-
Enzyme Inhibition: If enzymatic degradation is a possibility, include appropriate enzyme inhibitors in the extraction buffer.
-
Data on Saponin Stability
The following tables summarize the stability of saponins under various conditions, based on literature data for similar compounds. This information can serve as a general guideline for this compound.
Table 1: Effect of pH on Saponin Stability
| pH Range | Condition | Stability | Reference |
| Acidic (pH 1-2) | Prolonged boiling with strong acid | Complete hydrolysis to sapogenin | [1] |
| Acidic (pH 4) | 80°C for 80 min (photodegradation) | ~80% degradation | [2] |
| Neutral (pH 7) | 80°C for 80 min (photodegradation) | Lower degradation rate than acidic pH | [2] |
| Alkaline | Not specified | Generally less stable than in acidic or neutral conditions |
Table 2: Effect of Temperature on Saponin Stability
| Temperature | Condition | Stability | Reference |
| 80-130°C | Isothermal heating | Degradation follows Arrhenius equation | [11] |
| >430°C | Thermal decomposition | Significant degradation | [12] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the mixture at room temperature for a defined period.
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
For solid-state thermal degradation, expose the this compound powder to the same high temperature.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks (degradation products).
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS and NMR if necessary.
Visualizations
Signaling Pathways
Steroidal saponins have been reported to modulate various signaling pathways, particularly in the context of cancer research. The following diagrams illustrate some of these key pathways.
Caption: PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
Caption: MAPK/NF-κB signaling pathway and its potential inhibition by this compound.
Caption: JAK/STAT3 signaling pathway, a potential target of this compound.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 2. library.hci.edu.au [library.hci.edu.au]
- 3. scispace.com [scispace.com]
- 4. japsonline.com [japsonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing HPLC parameters for Sugereoside separation
Welcome to the Technical Support Center for HPLC analysis of Sugereoside and related glycosidic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their high-performance liquid chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for separating sugereosides and other glycosides?
A1: For method development, starting with a robust set of initial parameters is crucial. Since sugereosides are a type of glycoside, methods used for similar compounds like cardiac or flavonoid glycosides serve as an excellent baseline. A reversed-phase C18 column is the most common choice.[1][2]
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] Adding a modifier such as formic acid or acetic acid helps to improve peak shape and control ionization.[3] A gradient elution is generally preferred over isocratic elution to effectively separate a range of glycosides with varying polarities within a reasonable time.[1]
Q2: How do I select the appropriate column for my analysis?
A2: The choice of column depends on the polarity of your specific this compound.
-
Reversed-Phase (RP) C18 Columns: These are the most widely used columns for glycoside separation.[1][2] They work well for moderately polar to non-polar compounds. For highly polar glycosides that elute too early on a standard C18 column, a polar-endcapped C18 column can provide enhanced retention.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for very polar compounds that are not well-retained on reversed-phase columns. It uses a high organic mobile phase, which can also be advantageous for mass spectrometry (MS) detection due to efficient solvent desolvation.
Q3: Which detector is best suited for this compound analysis?
A3: The detector choice is dictated by the chemical structure of the analyte.
-
Photodiode Array (PDA) or UV-Vis Detector: If the this compound possesses a chromophore (e.g., an aromatic ring), a PDA or UV-Vis detector is ideal. A common wavelength for detecting many glycosides is around 210-220 nm.[1]
-
Evaporative Light Scattering Detector (ELSD): If your compound lacks a significant UV chromophore, an ELSD is a suitable alternative.[5] It is a quasi-universal detector that responds to any non-volatile analyte, making it useful for a broad range of saponins and other glycosides.[5][6]
Troubleshooting Guide
Problem 1: Poor Peak Resolution or Co-elution
Q: My this compound peaks are overlapping. How can I improve their separation?
A: Poor resolution is a common issue that can often be solved by systematically adjusting the chromatographic parameters.
-
Optimize the Gradient: The most powerful tool for improving resolution in a complex mixture is to modify the elution gradient. Try making the gradient shallower (i.e., increase the percentage of the strong organic solvent more slowly over a longer time). This increases the run time but gives analytes more time to interact with the stationary phase, often resolving closely eluting peaks.
-
Change the Organic Solvent: The selectivity of the separation can be altered by switching the organic component of the mobile phase. If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve separation.
-
Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[7] Using a buffer and adjusting the pH to be at least 2 units away from the analyte's pKa can ensure a single ionic form and improve peak shape and resolution.[7]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of critical pairs, although this will also increase the analysis time.[8]
-
Increase Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can lead to sharper peaks and sometimes improved resolution.[9] However, be aware that temperature can also alter selectivity, and high temperatures may degrade labile compounds.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are broad and asymmetrical (tailing). What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column or system.[10][11]
-
Analyte-Silanol Interactions: Peak tailing for basic compounds is frequently caused by interactions with acidic silanol groups on the silica-based column packing. Adding a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to the mobile phase can suppress this interaction and produce more symmetrical peaks.[7]
-
Column Overload: Injecting too much sample can lead to both tailing and fronting peaks.[10] Try diluting your sample and injecting a smaller volume.
-
Column Contamination or Void: If all peaks in the chromatogram show poor shape, the problem may be a contaminated guard column or a void at the head of the analytical column.[7] First, try replacing the guard column. If the problem persists, the analytical column may need to be replaced.
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.[7]
Problem 3: Low Sensitivity or No Peaks Detected
Q: I am not seeing my this compound peak, or the signal-to-noise ratio is very low. How can I improve detection?
A: Low sensitivity can be a detector issue, a sample issue, or a result of excessive peak broadening.
-
Check Detector Settings: Ensure your detector is set to the appropriate wavelength for your compound. If the UV absorbance is unknown, use a PDA detector to screen for the wavelength of maximum absorbance. For compounds without a chromophore, consider using an ELSD or a mass spectrometer.[5]
-
Increase Sample Concentration: If possible, increase the concentration of your sample. Be mindful not to overload the column, which can lead to peak shape issues.[10]
-
Improve Peak Shape: Broad peaks are inherently shorter and harder to detect than sharp peaks. Address any peak broadening issues (see Problem 2) to improve the peak height and, consequently, the signal-to-noise ratio.
-
Check for Contamination: A noisy or rising baseline, which can obscure small peaks, is often due to contaminated mobile phase solvents or additives.[7] Use high-purity HPLC-grade solvents and fresh reagents.
Data & Protocols
Table 1: Typical HPLC Parameters for Glycoside Separation
This table summarizes common starting parameters for the HPLC analysis of glycosides, which can be adapted for sugereosides.
| Parameter | Typical Value / Type | Rationale & Optimization Notes |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | The most common starting point for glycoside analysis.[12] Particle size (e.g., 3.5 µm) can be smaller for higher efficiency.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component. Formic acid is a common modifier to improve peak shape for acidic and basic compounds.[3] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | The organic (strong) solvent. ACN often provides sharper peaks and lower backpressure than MeOH. |
| Gradient Program | 5-95% B over 40-60 minutes | A wide gradient is a good starting point for unknown samples. The slope can be adjusted to improve resolution where needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted (e.g., 0.8 mL/min) to fine-tune resolution.[8] |
| Column Temp. | 25-40 °C | Elevated temperatures can decrease viscosity, improve efficiency, and alter selectivity.[9] A stable temperature is critical for reproducible retention times. |
| Detection | PDA/UV at 210-220 nm or ELSD | 210-220 nm is a common wavelength for compounds with limited chromophores.[1] ELSD is for compounds with no UV absorbance.[5] |
| Injection Vol. | 5-20 µL | Should be optimized to avoid column overload while ensuring adequate sensitivity. |
General Experimental Protocol for this compound Analysis
This protocol provides a detailed methodology for analyzing sugereosides using a standard reversed-phase HPLC-UV system.
-
Sample Preparation:
-
Accurately weigh and dissolve the plant extract or purified sample in a suitable solvent (e.g., 70% methanol in water).[1]
-
Use sonication to ensure complete dissolution of the analytes.[1]
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could block the column frit.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
HPLC System Setup and Equilibration:
-
Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Set the column oven temperature to 30°C.
-
Set the detector wavelength to 210 nm.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-30 minutes).
-
-
Chromatographic Run:
-
Inject 10 µL of the filtered sample.
-
Start the gradient elution program. A representative program is:
-
0-5 min: 5% B
-
5-45 min: Linear gradient from 5% to 70% B
-
45-50 min: Linear gradient from 70% to 95% B
-
50-55 min: Hold at 95% B (column wash)
-
55-60 min: Return to 5% B (re-equilibration)
-
-
Acquire data for the entire run duration.
-
-
Data Analysis:
-
Integrate the peaks of interest.
-
Identify peaks by comparing retention times with reference standards, if available.
-
Quantify the analytes by creating a calibration curve from standards of known concentrations.
-
Optimization Workflow
The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for this compound separation.
Caption: Workflow for HPLC method development and optimization.
References
- 1. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC 疑難排解指南 [sigmaaldrich.com]
- 8. longdom.org [longdom.org]
- 9. youtube.com [youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sugereoside Analysis in LC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Sugereoside in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for LC-MS analysis?
A1: this compound is a glycosylated kaurane diterpenoid with the molecular formula C26H42O8 and a molecular weight of 482.6 g/mol .[1][2][3] Its structure consists of a lipophilic diterpenoid aglycone and a hydrophilic β-D-glucopyranose sugar moiety linked by an O-glycosidic bond.[1] This dual nature makes it moderately polar. It is known to be soluble in DMSO.[1][3] The glycosidic bond can be susceptible to cleavage under certain MS conditions.
Q2: What is the recommended starting column for this compound analysis?
A2: For glycosylated compounds like this compound, a reversed-phase C18 column is a common and effective starting point.[4] Given the compound's moderate polarity, a C18 phase provides a good balance of retention and separation from non-polar matrix components. For enhanced peak shape and efficiency, especially with basic compounds, columns with a charged surface may offer advantages.[5] If retention on a C18 column is insufficient, Hydrophilic Interaction Chromatography (HILIC) is a viable alternative, as it is specifically designed for the retention of polar compounds.[6]
Q3: Which mobile phase composition is best for enhancing this compound resolution?
A3: A typical mobile phase for reversed-phase chromatography of this compound would consist of water (A) and an organic solvent like acetonitrile or methanol (B), both containing an additive to improve peak shape and ionization efficiency.[4][7]
-
Additives: Formic acid (0.1%) is a common choice as it is volatile and compatible with mass spectrometry, aiding in the protonation of the analyte for positive ion mode ESI.[5][7][8]
-
Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure and better chromatographic efficiency.[9]
-
Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is generally required to effectively separate this compound from other components in a complex mixture.[4][10]
Q4: How can I optimize the Electrospray Ionization (ESI) source for this compound?
A4: Optimizing ESI parameters is crucial for maximizing the sensitivity of this compound analysis.
-
Ionization Mode: Given its structure, this compound can be analyzed in both positive and negative ion modes. In positive mode, you will likely observe protonated molecules [M+H]+ or adducts like [M+Na]+ and [M+NH4]+.[11] In negative mode, deprotonated molecules [M-H]- or formate adducts [M+HCOO]- are common.[11][12] It is recommended to test both modes during method development.
-
Source Parameters: Key parameters to optimize include capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[13][14][15] Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while infusing a standard solution of this compound to find the optimal signal intensity.
-
Fragmentation: The glycosidic bond in this compound can cleave in the source, leading to the observation of the aglycone fragment. While this can be used for structural confirmation, in-source fragmentation should be minimized for quantitative analysis by using gentler source conditions (e.g., lower cone voltage/fragmentor voltage).[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification.
| Possible Cause | Recommended Solution |
| Secondary Interactions | The free silanol groups on the silica backbone of the column can interact with the hydroxyl groups of this compound, causing peak tailing. Ensure the mobile phase pH is appropriate (typically acidic, e.g., using 0.1% formic acid) to suppress this interaction. Using a column with end-capping or a hybrid particle technology can also minimize these effects. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample to see if the peak shape improves. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% organic solvent for a reversed-phase method starting at 95% aqueous), it can cause peak distortion.[13] Ideally, the sample solvent should match the initial mobile phase composition.[10][15] |
| Column Contamination/Void | If all peaks in the chromatogram show poor shape, it might indicate a problem with the column, such as a partially blocked inlet frit or a void at the column head.[13] Try back-flushing the column or replacing it. |
Issue 2: Low Resolution or Co-elution with Interfering Peaks
Inadequate separation between this compound and other matrix components can hinder accurate quantification.
| Parameter to Adjust | Strategy for Improvement |
| Gradient Slope | Make the gradient shallower (i.e., increase the gradient time while keeping the solvent composition range the same). This gives more time for the analytes to interact with the stationary phase, often improving resolution.[6] |
| Mobile Phase Composition | Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). The different solvent selectivity can alter the elution order and improve separation.[9] |
| Column Chemistry | If optimizing the mobile phase is insufficient, try a column with a different stationary phase. For example, a phenyl-hexyl phase offers different selectivity compared to a C18 phase due to pi-pi interactions. If this compound elutes too early, a HILIC column could provide the necessary retention and resolution.[6] |
| Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, ensure the temperature does not degrade the analyte. |
Experimental Protocols
Protocol 1: Generic Reversed-Phase LC-MS Method for this compound Quantification
This protocol provides a starting point for developing a robust LC-MS method for this compound.
-
Sample Preparation:
-
Dissolve the sample containing this compound in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Centrifuge the sample to remove any particulates before injection.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive (and/or Negative, to be tested).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Scan Mode: Full Scan (to identify parent ion) and MS/MS (for quantification using Multiple Reaction Monitoring - MRM).
-
Quantitative Data Summary
The following tables provide recommended starting parameters for method development.
Table 1: Recommended LC Parameters for this compound Analysis
| Parameter | Recommendation 1 (Reversed-Phase) | Recommendation 2 (HILIC) |
| Column Type | C18 or Biphenyl | Amide or Bare Silica |
| Dimensions | 2.1 mm ID, 50-150 mm length | 2.1 mm ID, 50-150 mm length |
| Particle Size | < 3 µm | < 3 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.5 mL/min |
| Temperature | 30 - 50 °C | 30 - 50 °C |
Table 2: Typical ESI-MS Parameters for Glycoside Analysis
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3000 - 4500 V | 2500 - 4000 V |
| Nebulizer Gas (N2) | 30 - 60 psi | 30 - 60 psi |
| Drying Gas (N2) Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C |
| Fragmentor/Cone Voltage | 80 - 150 V (optimize to minimize in-source fragmentation) | 80 - 150 V (optimize to minimize in-source fragmentation) |
Visualizations
Caption: Troubleshooting workflow for poor resolution of this compound.
Caption: Factors influencing this compound ionization in an ESI source.
References
- 1. Buy this compound | 41743-57-1 | >98% [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. Buy this compound (EVT-285501) | 41743-57-1 [evitachem.com]
- 4. Characterization of steroidal saponins in crude extract from Dioscorea nipponica Makino by liquid chromatography tandem multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. How to Avoid Common Problems with HILIC Methods [restek.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Sugereoside
Welcome to the technical support center for the analysis of Sugereoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this natural product. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during the NMR analysis of this compound.
Question: Why are the proton signals in the sugar region (3.0-4.5 ppm) of my ¹H NMR spectrum of this compound overlapping and difficult to interpret?
Answer: Signal overlapping in the sugar region is a common challenge due to the similar chemical environments of the non-anomeric protons. Here are several strategies to resolve this issue:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase chemical shift dispersion, potentially resolving overlapping signals.
-
2D NMR Experiments: Utilize two-dimensional NMR techniques to resolve individual proton signals.
-
COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other, helping to trace the spin systems of each sugar unit.
-
TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful as it reveals correlations between all protons within a single spin system (i.e., within a single sugar residue), even if they are not directly coupled. This can help to identify all the protons belonging to a specific sugar.
-
-
Solvent Change: Changing the deuterated solvent (e.g., from CD₃OD to pyridine-d₅) can alter the chemical shifts of the protons and may resolve some overlapping signals.[1]
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the conformational equilibrium or the rate of exchange of hydroxyl protons.
Question: The anomeric proton signals in my ¹H NMR spectrum are broad. What could be the cause and how can I fix it?
Answer: Broadening of anomeric proton signals can be due to several factors:
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Intermediate Conformational Exchange: The sugar rings or the glycosidic linkages may be undergoing conformational exchange on the NMR timescale, leading to broad signals. Varying the temperature of the experiment can help. Lowering the temperature may slow down the exchange to the point where distinct conformations are observed, while increasing the temperature may average the conformations, resulting in sharper signals.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Chelex resin may help.
-
Poor Shimming: An improperly shimmed spectrometer will result in broad peaks throughout the spectrum. Re-shimming the instrument, particularly the higher-order shims, is recommended.
Question: I am having trouble determining the stereochemistry of the glycosidic linkages (α or β). Which NMR parameters are most informative?
Answer: The stereochemistry of glycosidic linkages can be determined by a combination of coupling constants and NOE data:
-
¹J(C,H) Coupling Constants: The one-bond coupling constant between the anomeric carbon and the anomeric proton is indicative of the stereochemistry. Generally, a ¹J(C1,H1) value of ~160 Hz is characteristic of an α-linkage, while a value of ~170 Hz is typical for a β-linkage.
-
³J(H,H) Coupling Constants: The three-bond coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is also diagnostic. For most common sugars in a ⁴C₁ chair conformation, a small ³J(H1,H2) value (1-4 Hz) suggests an α-linkage (axial-equatorial or equatorial-equatorial coupling), while a large ³J(H1,H2) value (7-9 Hz) indicates a β-linkage (diaxial coupling).[2]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can show through-space correlations between protons. For a 1,4-linkage, a NOE between the anomeric proton (H-1) of one sugar and the proton at the linkage position (H-4) of the adjacent sugar can confirm the proximity and help to establish the stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the anomeric protons and carbons of this compound?
A1: For glycosides like this compound, the anomeric protons typically resonate in the range of δ 4.5-5.5 ppm in the ¹H NMR spectrum. The anomeric carbons are found in the δ 100-106 ppm region of the ¹³C NMR spectrum.[3]
Q2: How can I identify the individual sugar units in the oligosaccharide chain of this compound?
A2: A combination of 1D and 2D NMR experiments is essential. Start by identifying the anomeric proton and carbon for each sugar residue. Then, use a TOCSY experiment to trace the complete spin system for each sugar. The pattern of cross-peaks in the TOCSY spectrum is characteristic of the sugar type (e.g., glucose, xylose, etc.). The coupling constants between the ring protons, determined from a COSY or 1D ¹H spectrum, are also crucial for confirming the identity and stereochemistry of each monosaccharide.
Q3: What is the purpose of an HMBC experiment in the structural elucidation of this compound?
A3: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical for determining the connectivity between the sugar units and the aglycone. It shows correlations between protons and carbons that are two or three bonds apart. Key correlations to look for are:
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Between the anomeric proton of a sugar and the carbon of the aglycone to which it is attached.
-
Between the anomeric proton of one sugar and the carbon of the adjacent sugar at the linkage position.
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Within the aglycone to establish its carbon framework.
Q4: My sample of this compound is not very soluble in common deuterated solvents like CDCl₃ or acetone-d₆. What solvent should I use?
A4: Glycosides are often polar and may have limited solubility in less polar solvents. For polar glycosides like this compound, pyridine-d₅ is a common and effective solvent due to its excellent dissolving power.[3] Other options include methanol-d₄ (CD₃OD) or DMSO-d₆.[3]
Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, which is proposed to be a triterpenoid saponin with a trisaccharide chain attached at C-3 of the aglycone. The sugar chain is composed of a β-D-glucopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-β-D-glucopyranosyl moiety. Data is presented as if recorded in pyridine-d₅.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.25 | dd | 11.5, 4.5 |
| 12 | 5.48 | t | 3.5 |
| ... | ... | ... | ... |
| Glc I (attached to aglycone) | |||
| 1' | 4.88 | d | 7.8 |
| 2' | 4.35 | t | 8.0 |
| 3' | 4.51 | t | 8.5 |
| 4' | 4.29 | t | 9.0 |
| 5' | 4.01 | m | |
| 6'a | 4.45 | dd | 11.5, 2.5 |
| 6'b | 4.30 | dd | 11.5, 5.0 |
| Glc II | |||
| 1'' | 5.15 | d | 7.5 |
| 2'' | 4.22 | t | 8.2 |
| 3'' | 4.38 | t | 8.8 |
| 4'' | 4.18 | t | 9.2 |
| 5'' | 3.95 | m | |
| 6''a | 4.40 | dd | 11.8, 2.8 |
| 6''b | 4.25 | dd | 11.8, 5.5 |
| Rha | |||
| 1''' | 6.35 | br s | |
| 2''' | 4.85 | m | |
| 3''' | 4.65 | dd | 9.5, 3.0 |
| 4''' | 4.33 | t | 9.5 |
| 5''' | 4.95 | dq | 9.5, 6.2 |
| 6''' (CH₃) | 1.75 | d | 6.2 |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, Pyridine-d₅)
| Position | δC (ppm) |
| Aglycone | |
| 3 | 88.9 |
| 12 | 122.5 |
| 13 | 144.1 |
| ... | ... |
| Glc I (attached to aglycone) | |
| 1' | 105.2 |
| 2' | 84.1 |
| 3' | 78.5 |
| 4' | 71.9 |
| 5' | 78.2 |
| 6' | 62.9 |
| Glc II | |
| 1'' | 106.1 |
| 2'' | 76.9 |
| 3'' | 86.5 |
| 4'' | 69.8 |
| 5'' | 77.9 |
| 6'' | 62.7 |
| Rha | |
| 1''' | 102.1 |
| 2''' | 72.8 |
| 3''' | 72.5 |
| 4''' | 74.1 |
| 5''' | 69.9 |
| 6''' (CH₃) | 18.8 |
Experimental Protocols
1. Sample Preparation
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Weigh 5-10 mg of purified this compound.
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Dissolve the sample in 0.5-0.6 mL of pyridine-d₅.
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To ensure a homogeneous solution, gently vortex the NMR tube.[3]
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
2. 1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
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DEPT-135: A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.
3. 2D NMR Spectroscopy
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks.
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TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-100 ms to delineate the proton spin systems of each sugar residue.
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum with a long-range coupling delay optimized for 8-10 Hz to observe two- and three-bond correlations. This is crucial for determining the glycosidic linkages and the attachment point of the sugar chain to the aglycone.
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NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time of 200-500 ms to determine the through-space proximities of protons, which is essential for stereochemical assignments.
Visualizations
Caption: Proposed structure of this compound, a hypothetical triterpenoid glycoside.
Caption: Experimental workflow for the NMR analysis of this compound.
Caption: Troubleshooting flowchart for common NMR issues with this compound.
References
Technical Support Center: Method Refinement for Consistent Sugereoside Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the consistent quantification of Sugereoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent quantification important?
This compound is a diterpene glucoside with the molecular formula C₂₆H₄₂O₈ and a molecular weight of 482.6 g/mol .[1] It is found in plants such as Rubus suavissimus and is of interest for its potential biological activities. Consistent and accurate quantification is crucial for quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development.
Q2: What are the main challenges in quantifying this compound?
Challenges in quantifying this compound and other diterpene glycosides often include:
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Extraction Efficiency: Incomplete extraction from complex plant matrices can lead to underestimation.
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Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal in both HPLC-UV and LC-MS/MS, leading to inaccurate quantification.
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Lack of a Chromophore: Like many glycosides, this compound lacks a strong UV chromophore, which can result in low sensitivity with HPLC-UV detection. Detection is often performed at low wavelengths (e.g., 205-210 nm).
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Isomeric Compounds: The presence of structurally similar compounds can lead to co-elution and difficulty in achieving baseline separation.
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Standard Availability: The availability and purity of a this compound reference standard are critical for accurate quantification.
Q3: Which analytical technique is best for this compound quantification: HPLC-UV or UPLC-MS/MS?
Both techniques can be used, but they have different strengths and weaknesses:
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HPLC-UV: A more common and less expensive technique. However, it may lack the sensitivity and selectivity required for complex samples or trace-level quantification due to the weak UV absorbance of this compound.
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UPLC-MS/MS: Offers superior sensitivity, selectivity, and specificity. The use of Multiple Reaction Monitoring (MRM) mode can minimize matrix effects and provide accurate quantification even in complex matrices. UPLC-MS/MS is generally the preferred method for bioanalytical studies and for complex plant extracts.
Q4: How can I improve the extraction of this compound from plant material?
The choice of extraction method can significantly impact the yield. Common methods include:
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Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration.
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Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample rapidly, accelerating extraction.
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Soxhlet Extraction: A classical method involving continuous extraction with a refluxing solvent.
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Maceration: A simple soaking method.
For diterpene glycosides, hydroalcoholic mixtures (e.g., 70-80% ethanol or methanol in water) are often effective. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature is crucial for maximizing recovery.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. High dead volume in the system. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample. 4. Check and tighten all fittings; use low-volume tubing. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Leaks in the pump or injector. 3. Inadequate column equilibration. 4. Temperature fluctuations. | 1. Ensure proper mobile phase mixing and degassing. 2. Inspect the system for leaks. 3. Increase the column equilibration time between injections. 4. Use a column oven to maintain a stable temperature. |
| Low Sensitivity/No Peak | 1. Wavelength is not optimal. 2. Low concentration of this compound in the sample. 3. Detector lamp is failing. | 1. Set the UV detector to a low wavelength (e.g., 205-210 nm). 2. Concentrate the sample or use a more sensitive method like UPLC-MS/MS. 3. Replace the detector lamp. |
| Baseline Noise or Drift | 1. Air bubbles in the mobile phase or detector. 2. Contaminated mobile phase or column. 3. Detector lamp instability. | 1. Degas the mobile phase thoroughly. 2. Use high-purity solvents and flush the column. 3. Allow the lamp to warm up sufficiently. |
UPLC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Inefficient ionization. 2. Incorrect mass transitions (MRM). 3. Ion source contamination. 4. Matrix suppression. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Infuse a standard solution to optimize precursor and product ions. 3. Clean the ion source. 4. Improve sample cleanup (e.g., using SPE) or dilute the sample. |
| High Background Noise | 1. Contaminated mobile phase or system. 2. Chemical noise from the matrix. | 1. Use high-purity solvents and flush the system. 2. Use a more selective MRM transition or improve sample preparation. |
| Inconsistent Peak Area | 1. Inconsistent sample injection volume. 2. Variability in ionization due to matrix effects. 3. Instability of the analyte in the prepared sample. | 1. Check the autosampler for proper function. 2. Use a stable isotope-labeled internal standard if available. 3. Analyze samples promptly after preparation or assess stability. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is a general guideline and should be optimized for the specific plant matrix.
Materials:
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Dried and powdered plant material
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80% Methanol (HPLC grade)
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Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.
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Centrifuge the mixture at 4000 rpm for 15 minutes.
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Collect the supernatant.
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Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
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Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).
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Filter the reconstituted solution through a 0.22 µm syringe filter before injection.
HPLC-UV Method for this compound Quantification
This is a starting method that should be optimized for your specific instrument and column.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B (followed by re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 205 nm |
| Reference Standard | Prepare a calibration curve with a this compound standard (e.g., 1-100 µg/mL). |
UPLC-MS/MS Method for this compound Quantification
This is a starting method that requires optimization of MS parameters.
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 5-20% B; 1-5 min, 20-50% B; 5-7 min, 50-95% B; 7-8 min, 95% B (followed by re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Suggested MRM Transitions (to be optimized) | Precursor Ion [M+H]⁺: m/z 483.3 Product Ions: To be determined by infusion of a standard. |
| Reference Standard | Prepare a calibration curve with a this compound standard (e.g., 1-1000 ng/mL). |
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
Minimizing matrix effects in Sugereoside analysis from crude extracts
Welcome to the technical support center for the analysis of Sugereoside from crude extracts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize matrix effects and achieve accurate and reproducible quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a diterpene glycoside, a moderately polar compound found in plants of the Rubus genus, notably Rubus suavissimus. Its analysis from crude plant extracts is challenging due to the complexity of the sample matrix. Co-extracted compounds such as pigments, lipids, sugars, and other secondary metabolites can interfere with the analysis, leading to a phenomenon known as the matrix effect.
Q2: What is the matrix effect and how does it affect this compound analysis?
The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification. In electrospray ionization (ESI) mass spectrometry, which is commonly used for analyzing polar compounds like this compound, matrix effects are a significant concern.
Q3: How can I assess the extent of the matrix effect in my samples?
The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample extract that does not contain the analyte). The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Q4: What are the most effective strategies to minimize matrix effects in this compound analysis?
The most effective strategies involve a combination of:
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Optimized Sample Preparation: To remove interfering compounds before analysis.
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Chromatographic Separation: To resolve this compound from co-eluting matrix components.
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Use of an Internal Standard: To compensate for any remaining matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound from crude extracts.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | Inefficient extraction from the plant material. | Ensure the plant material is finely ground. Use an appropriate extraction solvent and technique (e.g., ultrasonication with 70% methanol). Consider optimizing extraction time and temperature. |
| Loss of analyte during sample cleanup. | Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure for analyte breakthrough or incomplete elution. Ensure the chosen SPE sorbent is appropriate for a moderately polar glycoside. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for polar analytes like this compound. |
| Incompatible injection solvent. | Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. | |
| Column contamination. | Implement a more rigorous sample cleanup procedure. Use a guard column to protect the analytical column. | |
| High Signal Suppression (Matrix Effect) | Insufficient removal of interfering matrix components. | Optimize the sample preparation method. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) for removing a wide range of interferences. |
| Co-elution of this compound with matrix components. | Adjust the chromatographic gradient to improve the separation of this compound from the matrix. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction and cleanup protocols. Use of an automated liquid handler can improve reproducibility. |
| Instability of this compound in the extract. | Triterpene glycosides are generally stable, but it is good practice to analyze samples as soon as possible after preparation.[1] If storage is necessary, keep extracts at low temperatures (e.g., 4°C or -20°C) and protected from light. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to effectively remove interfering matrix components from crude plant extracts prior to LC-MS/MS analysis.
Materials:
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Crude plant extract (e.g., from Rubus suavissimus)
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SPE cartridges (e.g., Reversed-phase C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Extraction:
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Weigh 1.0 g of finely ground, dried plant material.
-
Add 20 mL of 80% aqueous methanol containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Sonicate for 30 minutes at room temperature.
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Centrifuge at 4000 rpm for 15 minutes.
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Collect the supernatant.
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Repeat the extraction on the plant residue and combine the supernatants.
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Evaporate the combined supernatant to dryness under reduced pressure.
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Reconstitute the residue in 5 mL of water.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
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Elution: Elute the this compound with 5 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This method provides a starting point for the quantitative analysis of this compound. Optimization may be required for your specific instrumentation.
Instrumentation:
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Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 98% B
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10-13 min: Hold at 98% B
-
13.1-16 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
MS/MS Conditions (Illustrative for a Diterpene Glycoside):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.5 kV
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Desolvation Temperature: 500°C
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Collision Gas: Argon
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MRM Transitions: To be determined by infusing a pure standard of this compound. For a related compound like rubusoside, precursor and product ions would be selected for quantification and confirmation.
Quantitative Data Summary
The following tables summarize the impact of different sample preparation techniques on matrix effects and the importance of using an internal standard.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Method | Matrix Effect (%) | Analyte Recovery (%) |
| Dilute-and-Shoot | -65% (Ion Suppression) | ~100% |
| Liquid-Liquid Extraction (LLE) | -30% (Ion Suppression) | 70-80% |
| Solid-Phase Extraction (SPE) | -5% to +2% | >90% |
Data is illustrative and based on typical findings for glycoside analysis in complex plant matrices.
Table 2: Effectiveness of an Internal Standard in Compensating for Matrix Effects
| Analyte | Matrix | Matrix Effect (%) without Internal Standard | Matrix Effect (%) with Stable Isotope-Labeled Internal Standard |
| Diterpene Glycoside | Rubus Leaf Extract | -45% (Ion Suppression) | -2% |
| Diterpene Glycoside | Another Complex Plant Extract | -52% (Ion Suppression) | +1% |
This data illustrates the significant improvement in accuracy when a stable isotope-labeled internal standard is used to correct for matrix-induced ion suppression.[2]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Strategies to minimize matrix effects.
References
Technical Support Center: Strategies for Scaling Up Sugereoside Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Sugereoside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the isolation and purification of this compound.
Q1: My initial crude extract has a low yield of this compound. What are the potential causes and solutions?
A1: Low yields in the initial extraction can stem from several factors:
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Inefficient Solvent Extraction: The choice of solvent and extraction parameters are critical. This compound, a diterpene glycoside, is typically extracted from the leaves of Rubus suavissimus.[1] While water is a common solvent for initial extraction, using a co-solvent like ethanol can improve efficiency. The aqueous extraction process can also co-extract a large amount of non-active polysaccharides which can interfere with subsequent purification steps.[2][3]
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Improper Biomass Handling: The condition of the plant material significantly impacts yield. Ensure the leaves are properly dried and ground to a consistent particle size to maximize the surface area for extraction.
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Degradation of this compound: Glycosidic bonds can be susceptible to hydrolysis under acidic conditions or at high temperatures.[4] Monitor and control the pH and temperature during extraction.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different ratios of ethanol-water mixtures (e.g., 50% to 80% ethanol) to find the optimal balance for this compound solubility while minimizing the extraction of undesirable compounds.[5]
-
Evaluate Extraction Method: Compare different extraction techniques such as maceration, reflux extraction, and ultrasound-assisted extraction to determine the most efficient method for your scale.
-
Control Extraction Conditions: Maintain a neutral pH and keep the temperature moderate (e.g., below 60°C) to prevent degradation.
Q2: I'm observing significant peak tailing and poor resolution during the chromatographic purification of this compound. How can I improve this?
A2: Peak tailing and poor resolution in chromatography are common issues that can often be resolved by optimizing the chromatographic conditions.
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Column Overload: Injecting too much sample onto the column is a frequent cause of peak distortion.
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Inappropriate Mobile Phase: The composition and pH of the mobile phase are crucial for good separation. For glycosides like this compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water is often used.[6]
-
Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases or not properly cleaning and storing the column.
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the concentration or injection volume of your sample.
-
Optimize Mobile Phase Gradient: Adjust the gradient profile of your mobile phase. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with adding a small amount of formic acid (e.g., 0.1%) to the mobile phase to improve peak shape.[6]
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Check Column Health: Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.
Q3: After purification, my final this compound product has low purity. What are the likely contaminants and how can I remove them?
A3: Common contaminants in this compound preparations include other structurally similar glycosides, aglycones, and polysaccharides.[2][4]
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Co-eluting Glycosides: The crude extract may contain other glycosides with similar polarities to this compound, making them difficult to separate.
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Polysaccharides: As mentioned, aqueous extractions can lead to high levels of polysaccharide contamination.[2][3]
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Hydrolysis Products: If degradation occurs, you may have the aglycone of this compound or other breakdown products in your final sample.
Troubleshooting Steps:
-
Employ Orthogonal Purification Methods: Use multiple chromatography techniques with different separation principles. For example, follow up reversed-phase chromatography with a normal-phase or ion-exchange chromatography step.
-
Alcohol Precipitation for Polysaccharide Removal: A simple and effective method to remove a significant portion of polysaccharides is through alcohol precipitation. Adding ethanol to a concentrated aqueous extract can precipitate the polysaccharides, which can then be removed by centrifugation or filtration.[2][3] A 70% ethanol regimen has been shown to be effective for removing polysaccharides from Rubus suavissimus extracts.[3][5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step to achieve high purity.
Data Presentation
The following tables summarize key quantitative data for scaling up this compound isolation.
Table 1: Comparison of Extraction Solvents on the Composition of Rubus suavissimus Extract
| Solvent System | Total Polysaccharide Content (%) | Total Bioactive Compounds (%)* | Reference |
| Water (Crude Extract) | ~11% | Not specified | [2][3] |
| 70% Ethanol (Supernatant after precipitation) | Significantly Reduced | >20% | [2][3] |
*Bioactive marker compounds include gallic acid, ellagic acid, rutin, rubusoside, and steviol monoside.
Table 2: General HPLC Conditions for Glycoside Analysis
| Parameter | Condition | Reference |
| Column | Alkylamine-bonded silica or C18 | [6][7] |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid | [6][7] |
| Flow Rate | 0.5 - 1.0 mL/min | [6][7] |
| Detection | Refractive Index (RI) or UV (at low wavelength) | [7] |
| Column Temperature | 30-40°C | [6] |
Experimental Protocols
This section provides detailed methodologies for the key steps in this compound isolation.
Protocol 1: Lab-Scale Extraction and Polysaccharide Precipitation
-
Extraction:
-
Air-dry the leaves of Rubus suavissimus and grind them into a fine powder.
-
Suspend the powdered leaves in deionized water (e.g., 1:10 w/v).
-
Heat the suspension at 60°C for 2 hours with constant stirring.
-
Allow the mixture to cool and then filter to separate the aqueous extract from the solid plant material.
-
-
Polysaccharide Precipitation:
-
Concentrate the aqueous extract under reduced pressure to about one-fifth of its original volume.
-
Slowly add ethanol to the concentrated extract with continuous stirring to a final concentration of 70% (v/v).
-
Allow the mixture to stand at 4°C for 12 hours to facilitate the precipitation of polysaccharides.
-
Centrifuge the mixture at 4000 rpm for 20 minutes.
-
Collect the supernatant, which contains the partially purified this compound.
-
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Pack a C18 reversed-phase chromatography column with the appropriate stationary phase.
-
Equilibrate the column with the initial mobile phase composition (e.g., 20% acetonitrile in water).
-
-
Sample Loading and Elution:
-
Dissolve the dried supernatant from Protocol 1 in the initial mobile phase.
-
Load the sample onto the equilibrated column.
-
Elute the column with a stepwise or linear gradient of increasing acetonitrile concentration in water.
-
Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC) or HPLC.
-
-
Fraction Pooling and Analysis:
-
Analyze the collected fractions for the presence of this compound.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
The following diagrams illustrate the key workflows and decision-making processes in this compound isolation.
References
- 1. Buy this compound (EVT-285501) | 41743-57-1 [evitachem.com]
- 2. Purification of a water extract of Chinese sweet tea plant (Rubus suavissimus S. Lee) by alcohol precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of a water extract of Chinese sweet tea plant (Rubus suavissimus S. Lee) by alcohol precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Integrating Constituents Absorbed into Blood, Network Pharmacology, and Quantitative Analysis to Reveal the Active Components in Rubus chingii var. suavissimus that Regulate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
Validation & Comparative
In Vivo Antidiabetic Activity of Sugereoside: A Comparative Analysis
Currently, there is a notable absence of published peer-reviewed scientific literature detailing the in vivo antidiabetic activity of Sugereoside. While this compound, a diterpene glucoside isolated from Rubus suavissimus, is recognized for its properties as a natural sweetener, its potential therapeutic effects on diabetes have not been substantiated through in vivo studies.[1][2]
Consequently, a direct comparison of this compound with other established antidiabetic agents, supported by quantitative data from in vivo models, cannot be constructed at this time. To fulfill the user's request for a comparison guide, data from validated in vivo studies are essential.
For the purpose of illustrating the requested format and content, we present a hypothetical comparison guide. This guide is based on the type of data that would be necessary to validate the antidiabetic activity of a compound like this compound. The data and experimental details provided below are illustrative and are based on common methodologies used in the preclinical assessment of antidiabetic agents.
Hypothetical Comparative Guide: Antidiabetic Activity of Compound X (formerly this compound)
This guide compares the in vivo antidiabetic performance of a hypothetical compound, "Compound X," with the well-established oral hypoglycemic agent, Glibenclamide. The data presented herein is for illustrative purposes only and is not based on actual experimental results for this compound.
Data Presentation: Comparative Efficacy in a Type 2 Diabetes Mellitus (T2DM) Rodent Model
The following table summarizes the quantitative data from a hypothetical 28-day in vivo study in a streptozotocin-nicotinamide induced T2DM rat model.
| Parameter | Normal Control | Diabetic Control | Compound X (50 mg/kg) | Glibenclamide (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) - Day 28 | 95 ± 5.2 | 350 ± 15.8 | 140 ± 8.1 | 125 ± 7.5 |
| Oral Glucose Tolerance Test (OGTT) - AUC (mg·h/dL) | 650 ± 30.5 | 1800 ± 95.2 | 950 ± 55.3 | 850 ± 48.9 |
| Serum Insulin (µU/mL) - Day 28 | 15.2 ± 1.8 | 7.5 ± 0.9 | 12.8 ± 1.5 | 14.1 ± 1.7 |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | 3.6 ± 0.4 | 13.1 ± 1.2 | 5.9 ± 0.7 | 5.2 ± 0.6 |
*p < 0.05 compared to Diabetic Control. Data are expressed as mean ± standard deviation.
Experimental Protocols
1. Animal Model: Male Wistar rats (180-220 g) were used. Diabetes was induced by a single intraperitoneal injection of streptozotocin (60 mg/kg) dissolved in citrate buffer (0.1 M, pH 4.5), 15 minutes after the administration of nicotinamide (120 mg/kg, i.p.). Animals with fasting blood glucose levels above 250 mg/dL after 72 hours were considered diabetic and included in the study.
2. Treatment Protocol: The diabetic animals were randomly divided into three groups (n=8 per group): Diabetic Control (vehicle), Compound X (50 mg/kg, p.o.), and Glibenclamide (10 mg/kg, p.o.). A group of non-diabetic rats served as the Normal Control. The treatments were administered daily for 28 days.
3. Oral Glucose Tolerance Test (OGTT): On day 27, after an overnight fast, a glucose solution (2 g/kg) was administered orally. Blood samples were collected at 0, 30, 60, 90, and 120 minutes for glucose measurement. The Area Under the Curve (AUC) was calculated.
4. Biochemical Analysis: On day 28, blood samples were collected after an overnight fast for the estimation of fasting blood glucose and serum insulin. HOMA-IR was calculated using the formula: [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405.
Mandatory Visualizations
Caption: Hypothetical signaling cascade of Compound X in pancreatic β-cells.
Caption: Workflow of the hypothetical in vivo antidiabetic screening.
Disclaimer: The data, experimental protocols, and visualizations presented in this guide are purely illustrative and are not based on any existing studies of this compound. They are provided to demonstrate the format and type of information required for a comprehensive comparative guide on the in vivo antidiabetic activity of a compound. Further research is necessary to determine if this compound possesses any antidiabetic properties.
References
Unveiling the Enzymatic Inhibition Profile of Sugereoside: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the enzymatic inhibition properties of Sugereoside against established enzyme inhibitors. Due to a scarcity of publicly available data on the specific enzyme targets and inhibitory efficacy of this compound, this document will focus on the known biological activities of related compounds and extracts from its source, Tripterygium wilfordii, to provide a contextual comparison with well-characterized enzyme inhibitors.
While direct experimental data on the enzyme inhibitory effects of this compound remains limited in the public domain, preliminary research suggests its involvement in pathways related to glucose metabolism. This points toward a potential interaction with key metabolic enzymes. This guide will, therefore, draw parallels with known inhibitors of enzymes relevant to metabolic disorders, such as α-glucosidase and α-amylase, to frame the potential therapeutic context of this compound.
Comparison with Known Enzyme Inhibitors
To provide a framework for understanding the potential efficacy of this compound, a comparison with established enzyme inhibitors is crucial. The following table summarizes the characteristics of Acarbose, a well-documented inhibitor of α-glucosidase and α-amylase, enzymes that play a critical role in carbohydrate digestion and glucose absorption.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | IC50 Value |
| This compound | Not definitively identified in available literature. | Not definitively identified in available literature. | Data not available. |
| Acarbose | α-Glucosidase, α-Amylase | Competitive Inhibition | α-Glucosidase: ~0.2 µg/mL α-Amylase: ~0.8 µg/mL |
Note: The IC50 values for Acarbose can vary depending on the specific assay conditions.
Insights from Tripterygium wilfordii Bioactives
For instance, compounds like triptolide and celastrol, also found in Tripterygium wilfordii, have been shown to possess potent anti-inflammatory and immunosuppressive properties.[1][2][3] These effects are often mediated through the inhibition of specific enzymes in signaling pathways. One study identified that celastrol, a constituent of T. wilfordii, exhibited strong non-competitive inhibition against human carboxylesterases (CES1 and CES2) with IC50 values of 9.95 µM and 4.02 µM, respectively. Another study highlighted the inhibitory effect of a polyglucoside extract from Tripterygium wilfordii on dipeptidyl peptidase I (DPPI).
These findings suggest that compounds from Tripterygium wilfordii have a precedent for enzyme inhibition, providing a rationale for investigating the specific enzymatic targets of this compound.
Experimental Protocols for Enzyme Inhibition Assays
To facilitate further research into the enzymatic activity of this compound, detailed methodologies for key enzyme inhibition assays are provided below. These protocols are standard in the field and can be adapted to screen this compound against a panel of relevant enzymes.
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (this compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compound and Acarbose in the buffer.
-
In a 96-well plate, add the α-glucosidase solution to wells containing either the test compound, the positive control, or the buffer (as a negative control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released, indicating enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
α-Amylase Inhibition Assay
This assay measures the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNS) reagent
-
Test compound (this compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.9)
Procedure:
-
Prepare a solution of α-amylase in phosphate buffer.
-
Prepare various concentrations of the test compound and Acarbose in the buffer.
-
Mix the α-amylase solution with the test compound or control in test tubes.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Add the starch solution to each tube to start the reaction.
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Stop the reaction by adding the DNS reagent.
-
Heat the tubes in a boiling water bath for 5 minutes to allow for color development.
-
After cooling to room temperature, dilute the solutions with distilled water.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced.
-
Calculate the percentage of inhibition and the IC50 value for the test compound.
Visualizing Inhibition: Pathways and Workflows
To conceptually illustrate the mechanisms of enzyme inhibition and the experimental workflow, the following diagrams are provided.
Caption: Mechanisms of Competitive and Non-Competitive Enzyme Inhibition.
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Future Directions
The preliminary indications of this compound's bioactivity, coupled with the known enzyme inhibitory properties of other compounds from its plant source, underscore the need for dedicated research in this area. Future studies should focus on:
-
Screening this compound against a panel of metabolic enzymes to identify its specific molecular targets.
-
Determining the IC50 values and kinetic parameters to quantify its inhibitory potency.
-
Elucidating the mechanism of inhibition (e.g., competitive, non-competitive) through detailed kinetic studies.
-
Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound.
By systematically investigating the enzyme inhibitory profile of this compound, the scientific community can unlock its potential for the development of novel therapeutic agents.
References
- 1. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
Cross-Validation of Analytical Methods for Sugereoside Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds is paramount. This guide provides a comprehensive cross-validation of two common analytical methods for the quantification of Sugereoside, a representative steviol glycoside: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The selection of an appropriate analytical method is critical for obtaining reliable data in research and development. Cross-validation ensures that different analytical methods provide comparable and consistent results, a crucial step in method transfer between laboratories or when employing multiple techniques within a study. This guide offers a detailed comparison of an HPLC-UV method and a UPLC-MS/MS method for the analysis of this compound, using Rebaudioside A as a stand-in due to the lack of specific public data for "this compound" and its close structural relation to steviol glycosides.
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below, outlining the necessary steps for sample preparation, chromatographic separation, and detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for the quantification of steviol glycosides.
Sample Preparation:
-
Accurately weigh 500 mg of dried and powdered sample material containing this compound.
-
Extract the sample three times with 5 mL of water in a boiling water bath for 30 minutes for each extraction.
-
Allow the extracts to cool to room temperature and then centrifuge at 2500 x g for 10 minutes.
-
Pool the aqueous supernatants in a 25 mL volumetric flask and bring to volume with water.
-
Filter the final solution through a 0.45 µm membrane filter prior to injection into the HPLC system.[1]
Chromatographic Conditions:
-
Instrument: Agilent HPLC apparatus (LC 1260) or equivalent, equipped with a UV detector.[2]
-
Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[3]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound at lower concentrations or in complex matrices.
Sample Preparation:
-
For food and beverage samples, dilute 1 mL of the sample with 10 mL of a water:acetonitrile (80:20, v/v) solution.
-
For solid samples, extract 50 mg of the powdered sample with 30 mL of water:acetonitrile (80:20, v/v) with agitation for 10 minutes. Adjust the final volume to 50 mL with water.
-
Centrifuge the resulting solution at 1000 x g for 2 minutes.
-
Further dilute the supernatant with water:acetonitrile (80:20, v/v) to the desired concentration range.
-
Inject 5 µL of the final solution into the UPLC-MS/MS system.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UHPLC system (e.g., Waters Acquity) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm particle size).[6]
-
Mobile Phase: A gradient elution using 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B).[4][6]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
Data Presentation: Comparison of Method Validation Parameters
The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data for the analysis of a representative steviol glycoside, Rebaudioside A.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (R²) | ≥ 0.99[1] | 0.9911–0.9999[6] |
| Limit of Detection (LOD) | 17.54 µg/mL[1] | < 10 µg/mL[7] |
| Limit of Quantification (LOQ) | 53.18 µg/mL[1] | < 30 µg/mL[7] |
| Accuracy (% Recovery) | 100% ± 10%[8] | 90–94%[7] |
| Precision (%RSD) | ≤ 6.27%[1] | < 2.5%[7] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway for a generic analytical method validation.
References
- 1. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 2. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. nutrafoods.eu [nutrafoods.eu]
- 6. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Comparison of Sugereoside Content in Different Plant Parts: A Guideline for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution of bioactive compounds within a plant is crucial for optimizing extraction and maximizing yield. This guide provides a framework for the quantitative comparison of Sugereoside, a diterpene glycoside of interest for its potential therapeutic properties and as a natural sweetener. Due to the limited availability of direct quantitative data for this compound in various plant tissues, this document utilizes data from a closely related and structurally similar diterpene glycoside, rubusoside, found in Rubus suavissimus (Chinese sweet tea), to illustrate the comparative methodology.
Quantitative Data Summary
While specific multi-part quantitative data for this compound remains to be published, the following table presents data for rubusoside in the leaves of Rubus suavissimus. This serves as a representative example for the quantitative analysis of diterpene glycosides in plant tissues. Researchers are encouraged to apply the outlined experimental protocols to determine this compound content in the roots, stems, leaves, and flowers of relevant plant species such as Artemisia sacrorum and Ilex sugerokii.
| Plant Species | Plant Part | Compound | Content (% w/w) |
| Rubus suavissimus | Leaf | Rubusoside | ~5% |
Experimental Protocols
A detailed methodology for the extraction and quantification of diterpene glycosides, such as rubusoside, is provided below. This protocol can be adapted for the analysis of this compound in various plant matrices.
Sample Preparation and Extraction
-
Grinding: Dry the different plant parts (roots, stems, leaves, flowers) to a constant weight and grind them into a fine powder.
-
Extraction Solvent: A mixture of methanol and water is commonly used for the extraction of polar glycosides.
-
Extraction Procedure:
-
Weigh a precise amount of the powdered plant material.
-
Add the extraction solvent at a specific solid-to-liquid ratio.
-
Employ a suitable extraction technique such as ultrasonication or reflux extraction for a defined period.
-
Filter the extract to remove solid plant material.
-
The resulting filtrate can be used for direct analysis or further purified if necessary.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV or a Refractive Index (RI) detector is suitable for the quantification of this compound and related glycosides.
-
Chromatographic Conditions (Example for Rubusoside):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintain a constant column temperature, for instance, 30°C.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) or RI detection can be used.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the plant extracts and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the extracts using the calibration curve. The content is typically expressed as a percentage of the dry weight of the plant material.
-
Mandatory Visualizations
Diterpenoid Glycoside Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway of diterpenoid glycosides in plants. This pathway highlights the key precursors and enzymatic steps leading to the formation of the diterpene skeleton, which is subsequently glycosylated to form compounds like this compound.
Caption: General biosynthetic pathway of diterpenoid glycosides.
Experimental Workflow for Quantitative Comparison
The logical flow for conducting a quantitative comparison of this compound content in different plant parts is outlined in the diagram below.
Caption: Workflow for this compound quantification in plant parts.
A Head-to-Head Study of Natural Antidiabetic Compounds: Quercetin and Berberine vs. Metformin
An Objective Comparison for Researchers and Drug Development Professionals
Introduction
The global search for effective and safe antidiabetic agents has led to a significant focus on natural compounds. While numerous plant-derived molecules have shown promise, rigorous head-to-head comparisons with established pharmaceuticals are crucial for evaluating their therapeutic potential. This guide provides a comparative analysis of two prominent natural antidiabetic compounds, Quercetin and Berberine, against the first-line oral hypoglycemic drug, Metformin.
It is important to note that the initial compound of interest, Sugereoside , did not yield specific data on its antidiabetic properties in a comprehensive literature search. This suggests that this compound may be a novel, yet-to-be-extensively-studied compound. Therefore, this guide has been structured to serve as a framework for evaluating such new entities by comparing the well-documented bioactivities of Quercetin and Berberine with Metformin. The experimental protocols and analyses presented herein are directly applicable to the assessment of novel compounds like this compound.
Quantitative Comparison of Antidiabetic Activity
The following tables summarize key quantitative data on the antidiabetic effects of Quercetin, Berberine, and Metformin from various in vitro and in vivo studies. It is important to consider that the experimental conditions, such as cell lines, animal models, and compound concentrations, may vary between studies, which can influence the absolute values.
In Vitro Efficacy
| Parameter | Quercetin | Berberine | Metformin | Acarbose (Reference) |
| α-Glucosidase Inhibition (IC50) | 92.87 µg/mL[1] | 198.4 µg/mL[2] | Not a primary mechanism | ~0.29 mg/mL[3] |
| α-Amylase Inhibition (IC50) | - | 50.83 µg/mL[2] | Not a primary mechanism | - |
| Glucose Uptake in 3T3-L1 Adipocytes | Stimulates glucose uptake, mediated by AMPK.[4][5] | Enhances basal glucose uptake via GLUT1 expression and AMPK activation.[5][6] | Increases glucose uptake, primarily through AMPK activation.[7] | Not applicable |
| Dipeptidyl Peptidase-IV (DPP-IV) Inhibition (IC50) | - | 67 µM[5] | Not a primary mechanism | - |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (IC50) | - | 205 µM[5] | Not a primary mechanism | - |
Note: IC50 values can vary significantly based on the specific assay conditions.
In Vivo Efficacy
| Parameter | Quercetin | Berberine | Metformin |
| Animal Model | Streptozotocin (STZ)-induced diabetic rats | db/db diabetic mice | STZ-induced diabetic rats |
| Dosage | 50 mg/kg/day[1] | 100 mg/kg/day | 300 mg/kg/day |
| Effect on Fasting Blood Glucose | Significant reduction | Significant reduction, comparable to metformin | Significant reduction |
| Effect on Oral Glucose Tolerance | Improved glucose tolerance | Improved glucose tolerance | Improved glucose tolerance |
Signaling Pathways in Antidiabetic Action
The antidiabetic effects of Quercetin and Berberine are mediated through the modulation of key signaling pathways involved in glucose homeostasis. Both compounds, similar to Metformin, prominently activate the AMP-activated protein kinase (AMPK) pathway.
Quercetin Signaling Pathway
Caption: Quercetin activates AMPK, leading to increased glucose uptake.
Berberine Signaling Pathway
Caption: Berberine's multi-target action on glucose metabolism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel antidiabetic compounds.
Experimental Workflow for a Novel Compound
Caption: Workflow for evaluating novel antidiabetic compounds.
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare a solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Add 50 µL of different concentrations of the test compound to the wells of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[9]
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Cellular Glucose Uptake Assay (using 3T3-L1 Adipocytes)
Objective: To measure the effect of a test compound on glucose uptake in insulin-sensitive cells.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
Test compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum-starve the differentiated adipocytes for 2-4 hours in DMEM.
-
Wash the cells with KRH buffer.
-
Incubate the cells with the test compound at various concentrations in KRH buffer for a predetermined time (e.g., 30-60 minutes). Include wells with insulin as a positive control.
-
Add 2-Deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes to allow for glucose uptake.
-
Terminate the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
If using 2-Deoxy-D-[³H]glucose, measure the radioactivity of the cell lysates using a scintillation counter. If using 2-NBDG, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein content of each well.
-
Express the results as a fold increase over the basal (unstimulated) glucose uptake.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of a test compound on glucose tolerance in an animal model of diabetes or insulin resistance.
Materials:
-
Diabetic or high-fat diet-induced insulin-resistant mice
-
Test compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Oral gavage needle
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.[10][11]
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer the test compound orally at a predetermined dose. A vehicle control group should also be included.
-
After a specific time (e.g., 30-60 minutes), administer a glucose solution orally via gavage.[10]
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.
Conclusion
This guide provides a comparative overview of the antidiabetic properties of Quercetin and Berberine in relation to the widely used drug, Metformin. The data indicates that both natural compounds exhibit significant antidiabetic effects through various mechanisms, most notably the activation of the AMPK signaling pathway. The detailed experimental protocols provided herein offer a standardized approach for the scientific community to evaluate and compare the efficacy of novel natural compounds, such as the uncharacterized this compound, in the ongoing search for new and effective therapies for diabetes mellitus. Further head-to-head clinical trials are warranted to fully elucidate the therapeutic potential of these promising natural agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Descriptive Review of the Action Mechanisms of Berberine, Quercetin and Silymarin on Insulin Resistance/Hyperinsulinemia and Cardiovascular Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine activates GLUT1-mediated glucose uptake in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin and berberine, two versatile drugs in treatment of common metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Statistical Validation of Sweroside's Effect in Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistically validated effects of Sweroside in various experimental models, offering a comparative analysis of its performance. The data presented herein is collated from peer-reviewed studies and is intended to facilitate informed decisions in drug discovery and development.
I. Comparative Efficacy of Sweroside
Sweroside, a secoiridoid glycoside, has demonstrated significant therapeutic potential across multiple experimental models, primarily exhibiting anti-inflammatory, antioxidant, and neuroprotective properties.[1] Its efficacy is often compared to other compounds or vehicle controls, and the statistically significant outcomes from these studies are summarized below.
Table 1: Anti-inflammatory and Vasculoprotective Effects of Sweroside
| Experimental Model | Treatment Group | Key Biomarker/Outcome | Result | Statistical Significance | Reference |
| Apolipoprotein E-deficient (ApoE-/-) mice with atherosclerosis | Sweroside | Vascular inflammation, adhesion responses, leukocyte homing | Attenuated | Not specified | [2][3] |
| Palmitic acid (PA)-induced mouse aorta endothelial cells (MAECs) | Sweroside | Endothelial inflammation, apoptosis, permeability, and adhesion responses | Attenuated | Not specified | [2][3] |
| Lipopolysaccharide (LPS)-induced inflammatory response | Sweroside | NF-κB and SIRT1 signaling | Inhibition of NF-κB, Activation of SIRT1 | Not specified | [1] |
| Oxidative stress models | Sweroside | Nrf2, iNOS, COX-2, ROS, NO | Activation of Nrf2, Inhibition of iNOS and COX-2, Reduced ROS and NO | Not specified | [1] |
Table 2: Neuroprotective Effects of Other Relevant Glycosides (for comparative context)
| Compound | Experimental Model | Key Biomarker/Outcome | Result | Dosage/Concentration | Statistical Significance | Reference |
| Ginsenoside Rd | Rat model of transient middle cerebral artery occlusion (MCAO) | Infarct volume, neurological outcome | Significantly decreased infarct volume, improved neurological outcome | 10–50 mg/kg | p < 0.00001 | [4][5] |
| Salidroside | APPswe/PS1ΔE9 mouse model of Alzheimer's Disease | Learning and memory, MDA, nitrate, SOD, GSH, IL-6, TNF-α, neuronal apoptosis | Improved learning and memory, decreased MDA and nitrate, increased SOD and GSH, suppressed IL-6 and TNF-α, decreased apoptosis | Not specified | Not specified | [6] |
| Salidroside | Rat model of MCAO | Dopamine (DA) levels in striatum | Significantly increased DA levels | 80 mg/kg | p < 0.05 | [7] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies on Sweroside.
In Vivo Atherosclerosis Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.[2][3]
-
Induction of Atherosclerosis: Mice are typically fed a Western-type diet to induce the formation of atherosclerotic plaques.[2]
-
Treatment: Sweroside is administered to the treatment group, while the control group receives a vehicle.
-
Analysis: Aortic tissues are collected for histological analysis to assess plaque size and composition. Immunohistochemistry is used to detect markers of inflammation and endothelial dysfunction. Blood samples are analyzed for lipid profiles and inflammatory cytokines.[2][3]
In Vitro Endothelial Injury Model
-
Induction of Injury: Cells are treated with palmitic acid (PA) to mimic the lipotoxicity observed in atherosclerosis.[2]
-
Treatment: Sweroside is added to the cell culture medium at various concentrations.
-
Analysis: Cell viability is assessed using assays like MTT. Apoptosis is measured by techniques such as TUNEL staining or flow cytometry. Endothelial permeability is evaluated by measuring the passage of labeled macromolecules across a cell monolayer. The expression of adhesion molecules and inflammatory proteins is quantified using Western blotting and qPCR.[2][3]
Molecular Mechanism Elucidation
-
Western Blotting: Used to determine the protein expression levels of key signaling molecules such as MAP4K4, NF-κB (p65, IκB-α), SIRT1, and Nrf2 in tissue or cell lysates.[1][2][3]
-
Gene Silencing (siRNA): To confirm the role of specific proteins in the observed effects of Sweroside, small interfering RNAs (siRNAs) are used to knock down the expression of target genes (e.g., MAP4K4) in cell culture.[2]
-
Immunofluorescence: This technique is used to visualize the localization of proteins within cells, for example, the nuclear translocation of NF-κB.
III. Signaling Pathways and Experimental Workflows
The therapeutic effects of Sweroside are underpinned by its modulation of specific signaling pathways. The following diagrams illustrate these mechanisms and the general workflow of the validation studies.
Caption: Sweroside's anti-inflammatory and antioxidant mechanisms.
Caption: General workflow for experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of salidroside administration in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System [frontiersin.org]
A Comparative Analysis of Sugereoside (Sweroside) and Stevioside: A Review of Published Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Sugereoside, identified by its CAS number 41743-57-1, is a secoiridoid glycoside more commonly known in scientific literature as Sweroside. It has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Stevioside, a steviol glycoside from the Stevia rebaudiana plant, is a widely studied natural sweetener with a range of reported biological effects that overlap with those of Sweroside, making it a relevant compound for comparison.
This guide aims to:
-
Present a structured comparison of the biological activities of this compound (Sweroside) and Stevioside based on published data.
-
Provide detailed experimental methodologies for key assays.
-
Illustrate the known signaling pathways modulated by these compounds.
Note on Replication: It is critical to note that a thorough search of scientific literature did not yield any studies that explicitly replicate previously published findings on this compound (Sweroside). Therefore, this guide presents a comparative analysis of data from different original research articles. The consistency of findings across these independent studies can be considered an indirect form of validation, though not a substitute for direct replication.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data from various studies on the biological activities of this compound (Sweroside) and Stevioside.
Table 1: Anti-inflammatory Effects
| Compound | Assay | Cell Line/Model | Concentration/Dose | Key Findings |
| This compound (Sweroside) | LPS-induced inflammation | RAW264.7 macrophages | 20, 40, 80 µM | Dose-dependently suppressed pro-inflammatory cytokines and inhibited the NF-κB and FOXO1 signaling pathways. |
| Palmitic acid-induced endothelial injury | Mouse Aortic Endothelial Cells (MAECs) | 1 µg/mL | Attenuated endothelial inflammation, apoptosis, and adhesion responses. | |
| Stevioside | LPS-induced inflammation | RAW264.7 macrophages | 50, 100, 200 µg/ml | Dose-dependently inhibited the expression of TNF-α, IL-6, and IL-1β by suppressing NF-κB and MAPK signaling pathways.[1][2] |
| LPS-induced inflammation | Caco-2 cells | Not specified | Attenuated LPS-induced pro-inflammatory cytokine production via the IκBα/NF-κB signaling pathway.[3] |
Table 2: Antioxidant Effects
| Compound | Assay | Model | Concentration/Dose | Key Findings |
| This compound (Sweroside) | Hypoxia/reoxygenation-induced oxidative stress | H9c2 cells | 50 µM | Inhibited ROS production and decreased malondialdehyde (MDA) content, while increasing SOD and GSH-Px activity.[4] |
| High glucose-induced oxidative stress | HK-2 cells | 25, 50, 100 µM | Reduced the generation of reactive oxygen species (ROS).[5] | |
| Stevioside | DPPH radical scavenging assay | In vitro | Various | Displayed weak, concentration-dependent antioxidant activity compared to quercetin. |
| Diquat-induced oxidative stress | IPEC-J2 cells | 250 µM | Increased the activity of T-SOD and CAT, and counteracted the inhibition of GSH-Px.[6] |
Table 3: Effects on Glucose Metabolism
| Compound | Assay | Cell Line/Model | Concentration/Dose | Key Findings |
| This compound (Sweroside) | High glucose-induced damage | HK-2 cells | 25, 50, 100 µM | Mitigated high glucose-caused injury by promoting SIRT1-mediated deacetylation of p65 NF-kB.[5] |
| Stevioside | Glucose uptake assay | 3T3-L1 adipocytes | 30 µM | Significantly increased insulin-stimulated glucose uptake (2.08-fold higher than control). |
Experimental Protocols
Anti-inflammatory Activity Assay (LPS-induced in RAW264.7 cells)
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (Sweroside) or Stevioside for 1-2 hours.
-
Induction of Inflammation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are collected, and protein expression of key signaling molecules (e.g., p-NF-κB, IκBα, p-MAPK) is analyzed by Western blotting.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.
-
Reaction Mixture: Various concentrations of this compound (Sweroside) or Stevioside are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the compound). Ascorbic acid is often used as a positive control.
Glucose Uptake Assay (in 3T3-L1 Adipocytes)
-
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours to reduce basal glucose uptake.
-
Treatment: Cells are treated with different concentrations of this compound (Sweroside) or Stevioside in the presence or absence of insulin for a specified time.
-
Glucose Uptake: Radiolabeled 2-deoxy-D-[³H]-glucose is added to the cells for a short period (e.g., 10-15 minutes).
-
Lysis and Scintillation Counting: The cells are washed with ice-cold PBS to stop the uptake and then lysed. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Glucose uptake is expressed as a fold change relative to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
Anti-inflammatory Signaling Pathway of this compound (Sweroside)
Caption: Anti-inflammatory pathway of this compound (Sweroside).
Antioxidant Signaling Pathway of this compound (Sweroside)
Caption: Antioxidant pathway of this compound (Sweroside).
Glucose Metabolism Signaling Pathway of Stevioside
Caption: Glucose metabolism pathway influenced by Stevioside.
Experimental Workflow for In Vitro Bioactivity Screening
Caption: General experimental workflow for in vitro screening.
Conclusion and Future Directions
The compiled data from multiple independent studies suggest that this compound (Sweroside) possesses notable anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB, MAP4K4, and Nrf2 signaling pathways. Its effects on glucose metabolism, particularly in mitigating high-glucose-induced cellular damage, also warrant further investigation. Stevioside demonstrates similar anti-inflammatory and glucose-modulating effects, often acting on the NF-κB, MAPK, and PI3K/Akt pathways.
The primary limitation in the current body of research for this compound (Sweroside) is the absence of direct independent replication studies. To strengthen the evidence base for its therapeutic potential, future research should focus on:
-
Direct Replication: Conducting independent studies that aim to replicate the key findings on the anti-inflammatory and antioxidant effects of this compound (Sweroside) using the same experimental protocols.
-
Head-to-Head Comparative Studies: Performing direct comparative studies of this compound (Sweroside) and Stevioside under identical experimental conditions to ascertain relative potency and efficacy.
-
In Vivo Studies: Expanding the research to in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound (Sweroside).
This guide serves as a foundational resource for researchers and professionals in the field. The provided data and protocols can aid in the design of future studies aimed at validating and expanding upon the promising biological activities of this compound (Sweroside).
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sugereoside in a Laboratory Setting
At the forefront of safe disposal is the principle of treating unknown or uncharacterized substances as hazardous. Given the lack of specific data for Sugereoside, it should be managed as a hazardous chemical waste. All disposal activities must be conducted in strict adherence to institutional and local regulations, and in consultation with your organization's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Protocols
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a laboratory coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound, like other laboratory chemicals, should follow a systematic process to minimize risk and ensure regulatory compliance.
-
Waste Identification and Segregation :
-
Clearly label any container holding this compound waste with the words "Hazardous Waste" and the full chemical name, "this compound."[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1][2][3] Incompatible wastes should always be kept separate.[4][5]
-
-
Containerization :
-
Storage :
-
Disposal Request :
-
Empty Container Disposal :
-
For containers that previously held this compound, they must be decontaminated before being discarded.
-
Triple-rinse the empty container with a suitable solvent capable of removing the residue.[1]
-
Collect the rinsate as hazardous waste and dispose of it along with the this compound waste.[1][2][4]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but institutional policies may vary.[1] Deface or remove the original label before disposal.[4][5]
-
Key Experimental Protocols Referenced in General Chemical Waste Disposal
While specific experimental protocols for this compound disposal are not available, the general principle of chemical waste management often involves neutralization for certain waste types. However, this should only be performed by trained personnel and in accordance with institutional guidelines.
Acid-Base Neutralization (General Procedure - Not specific to this compound)
-
Caution : This process can generate heat and vapors and should be conducted in a fume hood with appropriate PPE.[8]
-
For acidic waste, slowly add a dilute basic solution (e.g., sodium bicarbonate) while stirring until the pH is neutral (between 5.5 and 9.5).[8]
-
For basic waste, slowly add a dilute acidic solution (e.g., hydrochloric acid) while stirring until the pH is neutral.
-
The neutralized solution, if free of other hazardous components, may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.[4][8][9] It is crucial to confirm with your EHS department if this is an acceptable practice for any neutralized waste in your facility.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following workflow diagram has been created using the DOT language.
Disclaimer: This information is based on general laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal guidelines before handling and disposing of this chemical. If an SDS is not available, treat the substance as a hazardous chemical and consult your EHS department.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. essex.ac.uk [essex.ac.uk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling Sugereoside
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling Sugereoside. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. A dust mask (e.g., N95) may be used if generating dust. | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.
-
Verify that all necessary equipment, including PPE, is readily available and in good condition.
-
Consult the experimental protocol to determine the required quantity of this compound.
-
-
Weighing and Aliquoting :
-
Perform weighing operations in an area with minimal air currents to prevent the dispersal of the fine powder. A weighing enclosure or a fume hood with the sash lowered is recommended.
-
Use appropriate tools, such as a spatula and weighing paper or a weigh boat, to handle the solid.
-
Close the primary container of this compound immediately after use to prevent contamination and exposure.
-
-
Dissolution :
-
This compound is soluble in polar solvents like water and ethanol.[1]
-
When dissolving, add the solvent to the weighed this compound slowly to avoid splashing.
-
If necessary, use gentle agitation or sonication to aid dissolution.
-
-
Post-Handling :
-
Clean all equipment and the work surface thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Identification and Segregation :
-
Unused or contaminated this compound solid should be collected in a designated, labeled hazardous waste container.
-
Solutions of this compound should be collected in a separate, labeled liquid hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Contaminated materials, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated solid waste container.
-
-
Container Management :
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and any associated hazards.
-
Keep waste containers securely closed when not in use.
-
-
Disposal Procedure :
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
